HMN-176
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(6E)-6-[2-(1-hydroxy-4-pyridinylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20? |
InChI Key |
MYEJOKLXXLVMPR-XCRZMLCFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C\2C=CC=C/C2=C\C=C3C=CN(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
HMN-176: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the oral stilbene derivative HMN-214, presents a compelling dual mechanism of action against cancer. It exhibits potent cytotoxicity through the disruption of mitotic processes and uniquely reverses multidrug resistance by downregulating the expression of the MDR1 gene. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Core Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to two distinct but complementary mechanisms:
-
Cytotoxicity via Mitotic Disruption: this compound induces cell cycle arrest in the M phase, leading to apoptosis.[1][2] This is not achieved by direct interaction with tubulin, but rather by interfering with critical mitotic regulators.[1][2]
-
Reversal of Multidrug Resistance: this compound restores chemosensitivity in resistant cancer cells by suppressing the expression of the multidrug resistance gene (MDR1).[1][3]
Detailed Signaling Pathways
Inhibition of Centrosome-Dependent Microtubule Nucleation
A primary cytotoxic mechanism of this compound is its function as a first-in-class anti-centrosome agent.[4][5] It inhibits the formation of centrosome-nucleated microtubules (asters), which are essential for the proper assembly of the mitotic spindle.[4][5] This disruption leads to the formation of short and/or multipolar spindles, activating the spindle assembly checkpoint and causing a delay in mitosis.[2][4][5] While it interacts with polo-like kinase-1 (PLK1), it does not directly inhibit its kinase activity but rather alters its spatial distribution within the cell.[1][6]
Downregulation of MDR1 Expression
This compound effectively circumvents multidrug resistance by targeting the transcription of the MDR1 gene. It inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1][3] This suppression of MDR1 transcription reduces the levels of P-glycoprotein, the protein product of the MDR1 gene, thereby restoring the cancer cells' sensitivity to chemotherapeutic agents.[3]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Various Human Tumor Cell Lines | Multiple | 118 (mean) |
Data extracted from MedchemExpress product information.[6]
Table 2: Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Treatment | Effect |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease in GI50 of Adriamycin |
| K2/ARS | 3 µM this compound | 56% suppression of MDR1 mRNA expression |
Data from a study published in Cancer Research.[3][6]
Table 3: Activity of this compound in Ex Vivo Human Tumor Specimens
| Cancer Type | This compound Concentration (µg/mL) | Response Rate (%) |
| All Assessable Specimens | 0.1 | 32% (11/34) |
| 1.0 | 62% (21/34) | |
| 10.0 | 71% (25/35) | |
| Breast Cancer | 1.0 | 75% (6/8) |
| 10.0 | 63% (5/8) | |
| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6) |
| Ovarian Cancer | 10.0 | 57% (4/7) |
Data from a study on the in vitro anticancer activity of this compound in human tumor specimens.[6][7]
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
Protocol:
-
Cancer cells are seeded in a 96-well microplate at a density of 3,000 to 10,000 cells per well.[6]
-
After 24 hours, the cells are treated with varying concentrations of this compound.[6]
-
The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
The inhibition of cell growth is measured using an MTT assay.[6]
-
The concentration of this compound that causes 50% inhibition of cell growth (IC50) is then calculated.[6]
Analysis of MDR1 Expression
A. Reverse Transcription-PCR (RT-PCR):
-
RNA is extracted from cancer cells treated with this compound and from untreated control cells.
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR with primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products are analyzed by gel electrophoresis to determine the relative levels of MDR1 mRNA expression.
B. Western Blot Analysis:
-
Protein lysates are prepared from this compound-treated and untreated cancer cells.
-
The protein concentration of each lysate is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of P-glycoprotein.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to demonstrate the inhibition of NF-Y binding to the MDR1 promoter by this compound.[3]
Protocol:
-
Nuclear extracts containing the NF-Y transcription factor are prepared from relevant cancer cell lines.[3]
-
A DNA probe corresponding to the Y-box sequence of the MDR1 promoter is synthesized and labeled (e.g., with a radioactive isotope).[3]
-
The labeled probe is incubated with the nuclear extract in the presence or absence of this compound.[3]
-
The resulting protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[3]
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A reduction in this shift in the presence of this compound demonstrates its inhibitory effect on NF-Y binding.[3]
Human Tumor Colony-Forming Assay (Soft Agar Cloning Assay)
This ex vivo assay evaluates the activity of this compound in fresh human tumor specimens.[7]
Protocol:
-
Tumor specimens are mechanically and enzymatically dissociated into a single-cell suspension.[7]
-
The cells are suspended in a top layer of soft agar containing this compound at various concentrations (e.g., 0.1, 1.0, and 10.0 µg/ml) and plated over a bottom layer of agar in a petri dish.[7]
-
The plates are incubated for 14 days to allow for colony formation.[7]
-
Colonies are then counted, and the response to this compound is assessed based on the reduction in colony formation compared to untreated controls.[7]
Conclusion
This compound demonstrates a multifaceted mechanism of action that makes it a promising candidate for cancer therapy. Its ability to induce cytotoxic cell death, particularly through a novel anti-centrosome activity, combined with its capacity to reverse multidrug resistance, suggests its potential utility in treating a broad range of cancers, including those that have become refractory to standard chemotherapies. The preclinical data strongly support its continued investigation in clinical trials.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antitumor Compound HMN-176
Compound Identification and Chemical Properties
HMN-176, with the chemical formula C₂₀H₁₈N₂O₄S and a molecular weight of 382.43 g/mol , is a stilbene derivative identified as the active metabolite of the oral prodrug HMN-214.[1] Its IUPAC name is (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide. The compound is registered under the CAS Number 173529-10-7.
| Property | Value |
| Chemical Formula | C₂₀H₁₈N₂O₄S |
| Molecular Weight | 382.43 g/mol |
| CAS Number | 173529-10-7 |
| IUPAC Name | (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide |
| Synonyms | (E)-4-((2-N-(4-methoxybenzenesulfonyl)amino)stilbazole)1-oxide |
| Prodrug | HMN-214 |
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound exhibits a unique dual mechanism of action, targeting both transcriptional regulation and mitotic processes to exert its potent antitumor effects.
Reversal of Multidrug Resistance via NF-Y Inhibition
A primary mechanism of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y.[2] NF-Y is a critical factor for the basal expression of the Multidrug Resistance Gene 1 (MDR1). By inhibiting the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, this compound effectively downregulates the expression of P-glycoprotein (P-gp), the protein product of the MDR1 gene and a key efflux pump responsible for chemotherapy resistance. This leads to increased intracellular accumulation of cytotoxic agents in resistant cancer cells.
dot
Mitotic Disruption through Interference with Polo-Like Kinase 1 (PLK1)
This compound also disrupts mitosis by interfering with the function of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[3] Unlike direct enzymatic inhibitors, this compound alters the subcellular localization of PLK1, preventing its proper function at the centrosomes and along the cytoskeletal structure. This interference leads to defects in spindle pole body formation, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
dot
Preclinical Antitumor Activity
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines.
| Cell Line Panel | Mean IC₅₀ (nM) |
| General Cancer Cell Lines | 112 |
Furthermore, this compound retains its efficacy in cell lines resistant to conventional chemotherapeutic agents.
| Resistant Cell Line | Resistance to | IC₅₀ (nM) |
| P388 Leukemia | Cisplatin | 143 |
| P388 Leukemia | Doxorubicin | 557 |
| P388 Leukemia | Vincristine | 265 |
Ex Vivo Activity in Human Tumor Specimens
The antitumor activity of this compound was evaluated in an ex vivo soft agar cloning assay using fresh human tumor specimens. The data indicate a dose-dependent response across various tumor types.
| Tumor Type | This compound Concentration | Response Rate (%) |
| All Assessable Specimens | 0.1 µg/mL | 32% (11/34) |
| All Assessable Specimens | 1.0 µg/mL | 62% (21/34) |
| All Assessable Specimens | 10.0 µg/mL | 71% (25/35) |
| Breast Cancer | 1.0 µg/mL | 75% (6/8) |
| Non-Small-Cell Lung Cancer | 10.0 µg/mL | 67% (4/6) |
| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) |
Experimental Protocols
Cell Culture and Proliferation Assay (MTT)
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a density of 3 x 10³ to 1 x 10⁴ cells per well.
-
Drug Treatment: After 24 hours, this compound is added at various concentrations.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂ and 95% air.
-
MTT Assay: The inhibition of cell growth is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of this compound required to produce 50% inhibition of growth (IC₅₀) is then calculated.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with this compound (e.g., 3 µM) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.
dot
References
The Functional Interaction of HMN-176 with Polo-Like Kinase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between HMN-176, an active metabolite of the oral stilbene derivative HMN-214, and Polo-like kinase 1 (PLK1), a critical regulator of mitosis. Contrary to earlier hypotheses suggesting an indirect mechanism, recent evidence indicates that this compound, via its prodrug HMN-214, interferes with the PLK1 signaling cascade by directly inhibiting the phosphorylation and activation of PLK1.[1] This interference disrupts normal mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This guide will detail the proposed mechanism of action, summarize key quantitative data from preclinical studies, outline relevant experimental protocols, and provide visual representations of the associated pathways and workflows.
Introduction: this compound and Polo-Like Kinase 1 (PLK1)
This compound is a stilbene derivative with demonstrated potent cytotoxicity against a range of human tumor cell lines.[2] It is the active metabolite of HMN-214, a compound developed for its antitumor properties. PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][3] Due to its overexpression in many cancers and its critical role in cell proliferation, PLK1 is a well-established target for anticancer therapies. The interaction between this compound and the PLK1 pathway is a key area of investigation for its therapeutic potential.
Mechanism of Action: From Indirect Interference to Direct Inhibition
Initial studies on this compound suggested an indirect mechanism of action, positing that it did not directly inhibit PLK1 but rather altered its spatial distribution. The compound was identified as a "first-in-class anti-centrosome drug" that functions by inhibiting centrosome-dependent microtubule nucleation. This disruption of the mitotic spindle assembly was thought to consequently interfere with PLK1's function, leading to G2/M arrest.
However, more recent research clarifies this interaction, demonstrating a more direct role in the PLK1 signaling pathway. Studies using the prodrug HMN-214 have shown that it significantly inhibits the phosphorylation and activation of PLK1.[1][3] This action directly targets the PLK1 signaling cascade, leading to the downstream inhibition of other critical cell cycle regulators, including CDK1, WEE1, and Cyclin B1.[1][3] This inhibition obstructs the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its prodrug HMN-214 as observed in various preclinical studies.
Table 1: Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line Panel | Mean IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | 118 | [2] |
Table 2: Cellular Effects of this compound/HMN-214 at Specific Concentrations
| Compound | Concentration | Cell Line(s) | Effect | Reference |
| This compound | 2.5 µM | hTERT-RPE1, CFPAC-1 | Greatly increases the duration of mitosis. | [2] |
| This compound | 0.1 µM - 1 µM | HCT116, A549, DLD-1, NCI-H358 | Dose-dependent increase in G2/M arrest and apoptosis. | |
| This compound | 3 µM | K2/ARS (Adriamycin-resistant ovarian cancer) | Suppresses MDR1 mRNA expression by ~56%. | [2] |
| HMN-214 | Dose-dependent | Neuroblastoma cell lines | Significantly inhibits proliferation and colony formation. | [1][3] |
| HMN-214 | Dose-dependent | Neuroblastoma cell lines | Induces apoptosis and G2/M phase cell cycle arrest. | [1][3] |
Key Experimental Protocols
This section details the methodologies used to investigate the functional interaction between this compound and the PLK1 pathway.
Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Cell Treatment: Treat cancer cell lines (e.g., HCT116, A549) with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) for a specified period (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To assess the levels of total and phosphorylated PLK1 and other cell cycle-related proteins following this compound/HMN-214 treatment.
-
Protocol:
-
Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific for total PLK1, phosphorylated PLK1 (p-PLK1), CDK1, Cyclin B1, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye like propidium iodide (PI) or 7-AAD.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Interaction and Workflow
Signaling Pathway of this compound Interference with PLK1
Caption: this compound inhibits PLK1 phosphorylation, blocking the signaling cascade for mitotic entry.
Experimental Workflow for Investigating this compound Effects
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of HMN-176: A Technical Guide to a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a promising stilbene sulfonamide derivative with potent anticancer activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This compound has demonstrated significant cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, by targeting key cellular pathways involved in cell division and gene transcription.
Chemical Structure and Properties
This compound, chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, possesses a unique stilbene scaffold coupled to a sulfonamide moiety.
-
Chemical Formula: C₂₀H₁₈N₂O₄S
-
Molecular Weight: 382.43 g/mol
-
Appearance: Solid
Structure-Activity Relationship (SAR)
The anticancer efficacy of this compound and its analogs is intrinsically linked to their chemical structures. While a comprehensive quantitative SAR study with a large library of this compound analogs is not publicly available in a single source, analysis of related stilbene sulfonamide derivatives allows for the elucidation of key structural features essential for their cytotoxic activity.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Structure | Mean IC₅₀ (nM) | Cell Lines | Key Structural Features |
| This compound | (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide | 112 - 118 | Various human cancer cell lines | Stilbene core, sulfonamide group, pyridine N-oxide |
| HMN-214 (prodrug) | (E)-4-[2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]]1-oxide | Lower activity than this compound | N/A | Acetylated sulfonamide, converted to this compound in vivo |
| HMN-154 | Structure not detailed in sources | Interacts with NF-YB | N/A | Closely related to this compound |
Key SAR Insights:
-
The Stilbene Core: The trans-stilbene backbone is a critical pharmacophore, providing the structural framework for interaction with biological targets.
-
The Sulfonamide Moiety: The benzenesulfonamide group is crucial for activity. Modifications to this group can significantly impact cytotoxicity.
-
The Pyridine N-oxide: The N-oxide on the pyridine ring is a key feature of this compound and its prodrug, likely influencing the electronic properties and bioavailability of the molecule.
-
Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings of the stilbene core can modulate the anticancer activity. For instance, the 4-methoxy group on the benzenesulfonyl ring is a common feature in active analogs.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged mechanism, primarily targeting cell cycle progression and overcoming multidrug resistance.
Interference with Polo-Like Kinase 1 (Plk1) Function
This compound does not directly inhibit the kinase activity of Plk1 but rather interferes with its subcellular localization.[1] This disruption of Plk1's spatial distribution leads to defects in mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Specifically, this compound has been shown to inhibit centrosome-dependent microtubule nucleation.[4]
Inhibition of NF-Y Transcription Factor and Reversal of Multidrug Resistance
A key mechanism by which this compound combats drug resistance is through its interaction with the nuclear transcription factor Y (NF-Y).[5][6]
-
This compound inhibits the binding of the NF-Y complex to the Y-box element in the promoter region of the Multidrug Resistance 1 (MDR1) gene.[5][6]
-
This inhibition leads to the downregulation of MDR1 mRNA and protein (P-glycoprotein) expression.[5][6]
-
Reduced P-glycoprotein levels result in decreased efflux of chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity to treatment.[5][6]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs.
Materials:
-
Cancer cell lines (e.g., K2 human ovarian cancer cells and their Adriamycin-resistant subline K2/ARS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and its analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or its analogs for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
Western Blot for MDR1 (P-glycoprotein) Expression
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-P-glycoprotein (MDR1)
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and a chemiluminescence imager. Use β-actin as a loading control.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA
Materials:
-
Treated and untreated cancer cells
-
TRIzol reagent for RNA extraction
-
Reverse transcriptase kit
-
PCR primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
Taq DNA polymerase
-
Agarose gel and electrophoresis system
Procedure:
-
Extract total RNA from cells using TRIzol reagent.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
Perform PCR amplification of the cDNA using specific primers for MDR1 and GAPDH.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Quantify the band intensities to determine the relative expression of MDR1 mRNA normalized to the housekeeping gene.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
Materials:
-
Nuclear protein extracts from treated and untreated cells
-
Double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) of the MDR1 promoter, labeled with biotin or ³²P
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Nylon membrane (for biotin-labeled probes)
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes) or phosphor screen (for ³²P-labeled probes)
Procedure:
-
Prepare nuclear extracts from cells treated with or without this compound.
-
Incubate the nuclear extract (5-10 µg) with the labeled oligonucleotide probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to the reaction mixture before adding the labeled probe.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane if using a biotin-labeled probe, followed by detection with streptavidin-HRP and a chemiluminescent substrate. For ³²P-labeled probes, dry the gel and expose it to a phosphor screen.
Luciferase Reporter Assay for MDR1 Promoter Activity
Materials:
-
Cancer cell lines
-
Luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with the MDR1 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound or its analogs for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion
This compound represents a novel class of anticancer agents with a distinct mechanism of action that includes the disruption of Plk1 function and the inhibition of NF-Y-mediated MDR1 expression. The structure-activity relationship of stilbene sulfonamides highlights the importance of the core scaffold and specific substitutions for potent cytotoxic activity. The detailed experimental protocols provided in this guide offer a comprehensive framework for the further investigation and development of this compound and its analogs as effective cancer therapeutics. Further exploration into the synthesis and biological evaluation of a wider range of analogs will be crucial for optimizing the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring MDR-1 by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
HMN-176: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176 is a potent, orally bioavailable stilbene derivative with significant antitumor activity. As an active metabolite of the prodrug HMN-214, it has demonstrated efficacy in overcoming multidrug resistance, a major challenge in cancer chemotherapy. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with detailed experimental protocols and a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel anticancer agents.
Chemical Properties
This compound, with the chemical name (E)-4-(2-((4-Methoxyphenyl)sulfonamido)styryl)pyridine 1-oxide, is a synthetic compound belonging to the stilbene class.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.
Identification
| Property | Value | Reference(s) |
| IUPAC Name | (E)-4-(2-((4-Methoxyphenyl)sulfonamido)styryl)pyridine 1-oxide | [2] |
| CAS Number | 173529-10-7 | [2][3][4] |
| Synonyms | HMN 176, HMN176 | [2] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C20H18N2O4S | [2][3] |
| Molecular Weight | 382.43 g/mol | [2] |
| Appearance | White to off-white solid powder | [5][6] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Soluble in DMSO (≥ 30 mg/mL); Soluble in DMF (10 mg/mL) | [7] |
| UV max (λmax) | 239, 343 nm |
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and activity for research purposes.
Storage Conditions
| Condition | Duration | Reference(s) |
| Powder at -20°C | 3 years | [6][8] |
| Powder at 4°C | 2 years | [8] |
| In Solvent at -80°C | 1 year | [6][9] |
| In Solvent at -20°C | 6 Months | [10] |
Stability Profile
Detailed forced degradation studies examining the stability of this compound under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal degradation are not extensively available in the public domain. Such studies are critical for understanding its degradation pathways and identifying potential degradants.
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism of action, primarily by interfering with mitotic progression and by reversing multidrug resistance.
Interference with Mitotic Progression via PLK1
This compound is known to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[5][9][10] It does not directly inhibit the kinase activity of PLK1 but rather disrupts its normal subcellular localization.[10] This interference leads to defects in spindle assembly, causing a delay in the satisfaction of the spindle assembly checkpoint and ultimately inducing mitotic arrest at the G2/M phase.[2][10]
Reversal of Multidrug Resistance via NF-Y
A significant aspect of this compound's activity is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1][11] This is achieved by targeting the transcription factor NF-Y (Nuclear Factor Y).[1] this compound inhibits the binding of NF-Y to the Y-box element in the promoter region of the MDR1 gene.[1] This inhibition leads to the downregulation of MDR1 mRNA and its protein product, P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[1]
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
- 6. This compound|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 7. HMN 176 | 173529-10-7 [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Preclinical Profile of HMN-176: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of HMN-176, a stilbene derivative with notable antitumor properties. This compound is the active metabolite of the orally administered prodrug HMN-214. This document synthesizes the available preclinical data, detailing the compound's mechanism of action, its efficacy in various cancer models, and its effects on key cellular processes. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound, focusing on its efficacy in overcoming multidrug resistance and its impact on cell cycle progression.
Table 1: In Vitro Efficacy of this compound in Overcoming Multidrug Resistance
| Cell Line | Treatment | Endpoint | Result | Citation |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | GI50 of Adriamycin | ~50% decrease | [1] |
| K2/ARS | 3 µM this compound (48h) | MDR1 mRNA expression | ~56% suppression | [1] |
| K2/ARS | 3 µM this compound (48h) | MDR1 protein expression | Significant reduction | [1] |
Table 2: Cytotoxic Activity of this compound in Human Tumor Specimens (Ex-vivo Soft Agar Cloning Assay)
| This compound Concentration | Assessable Specimens | Response Rate | Citation |
| 0.1 µg/ml | 11/34 | 32% | [2] |
| 1.0 µg/ml | 21/34 | 62% | [2] |
| 10.0 µg/ml | 25/35 | 71% | [2] |
Table 3: Tumor-Specific Activity of this compound (Ex-vivo Soft Agar Cloning Assay)
| Tumor Type | This compound Concentration | Response Rate | Citation |
| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [2] |
| Non-Small Cell Lung Cancer | 10.0 µg/ml | 67% (4/6) | [2] |
| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) | [2] |
Table 4: Effect of this compound on Mitosis Duration
| Cell Line | Treatment | Duration of Mitosis (Mean ± SEM) | Citation |
| hTERT-RPE1 | Untreated | 50 ± 5 min | [3] |
| hTERT-RPE1 | 2.5 µM this compound | 147 ± 8 min | [3] |
| CFPAC-1 | Untreated | 60 ± 7 min | [3] |
| CFPAC-1 | 2.5 µM this compound | 344 ± 46 min | [3] |
Mechanism of Action: Signaling Pathways and Molecular Interactions
This compound exerts its antitumor effects through a dual mechanism of action: interference with mitotic progression and reversal of multidrug resistance. These pathways are visually represented in the following diagrams.
Caption: this compound mediated downregulation of MDR1 gene expression.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. New approaches to molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diverse influences of relaxin-like peptide family on tumor progression: Potential opportunities and emerging challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HMN-176 In Vitro Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for HMN-176, a stilbene derivative with potent antitumor activities. This compound is an active metabolite of the prodrug HMN-214 and has been shown to circumvent multidrug resistance and interfere with mitotic processes.
Mechanism of Action
This compound exhibits a dual mechanism of action contributing to its cytotoxic and chemosensitizing effects. Primarily, it targets the transcription factor NF-Y, inhibiting its binding to the Y-box consensus sequence in the MDR1 promoter.[1][2] This leads to the downregulation of MDR1 gene expression, thereby reducing the levels of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[1][2] Consequently, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents like Adriamycin.[1][2]
Additionally, this compound interferes with mitosis by affecting polo-like kinase-1 (plk1) and disrupting centrosome-dependent microtubule nucleation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | Parameter | This compound Concentration | Result | Reference |
| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | GI50 of Adriamycin | 3 µM | Decreased by ~50% | [1][2] |
| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | MDR1 mRNA Expression | 3 µM | Suppressed by ~56% | [2][3] |
| Various | Breast, Non-small cell lung, Ovarian | Cytotoxicity | 10.0 µg/mL | Active in 63-75% of specimens | [3][7] |
| Multiple Tumor Cell Lines | Various | Cytotoxicity | - | Mean IC50 of 118 nM | [3] |
| hTERT-RPE1, CFPAC-1 | Non-cancerous, Pancreatic Cancer | Mitotic Duration | 2.5 µM | Greatly increased | [3] |
Experimental Protocols
Protocol 1: Cell Viability and Chemosensitization Assay
This protocol is designed to assess the cytotoxic effects of this compound and its ability to sensitize multidrug-resistant cells to other chemotherapeutic agents.
Materials:
-
K2/ARS human ovarian cancer cells (or other suitable multidrug-resistant cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Adriamycin (or other relevant chemotherapeutic agent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed K2/ARS cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 48 hours. Include a vehicle control (DMSO).
-
Chemotherapeutic Agent Treatment: After the pre-treatment, add a range of concentrations of Adriamycin to the wells, both with and without this compound.
-
Incubation: Incubate the plates for an additional 72 hours.
-
Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) of Adriamycin in the presence and absence of this compound.
Protocol 2: Western Blot Analysis for MDR1 (P-glycoprotein) Expression
This protocol details the detection of MDR1 protein levels following this compound treatment.
Materials:
-
K2/ARS cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against MDR1/P-gp
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed K2/ARS cells in 6-well plates and treat with this compound (e.g., 1 µM and 3 µM) for 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-MDR1 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MDR1 signal to the loading control.
Protocol 3: Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
This protocol is for quantifying the changes in MDR1 mRNA levels after this compound treatment.
Materials:
-
K2/ARS cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit
-
PCR primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
PCR master mix
-
Agarose gel and electrophoresis system
-
Gel documentation system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers specific for MDR1 and the housekeeping gene.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: Visualize and quantify the band intensities using a gel documentation system. Normalize the MDR1 mRNA levels to the housekeeping gene.
Protocol 4: Luciferase Reporter Assay for MDR1 Promoter Activity
This protocol assesses the effect of this compound on the promoter activity of the MDR1 gene.
Materials:
-
Cancer cell line (e.g., K2 human ovarian cancer cells)
-
Luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the MDR1 promoter-luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Assay: After 48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
Mandatory Visualizations
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMN-176 Treatment in Cancer Cell Lines
Introduction
This document provides detailed application notes and protocols for the treatment of various human cancer cell lines with HMN-176. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Disclaimer: this compound is an investigational chemical compound and not a cell line. The following protocols detail the culture of specific cancer cell lines and their subsequent treatment with this compound.
This compound, an active metabolite of the synthetic antitumor agent HMN-214, has demonstrated potent cytotoxic activity against a variety of human tumor cell lines.[1][2] Notably, it has been shown to circumvent multidrug resistance, particularly in cell lines overexpressing the multidrug resistance gene (MDR1).[1] Its mechanism of action involves the inhibition of the transcription factor NF-Y, which subsequently downregulates the expression of MDR1.[1] Additionally, this compound interferes with polo-like kinase-1 (plk1), leading to mitotic arrest. This document outlines the standard cell culture procedures for cell lines commonly used in this compound studies and provides detailed protocols for experimental treatment.
Cell Line Culture Protocols
HeLa (Human Cervical Cancer) Cell Line
General Culture Conditions: HeLa cells are an adherent human cervical cancer cell line.
| Parameter | Recommendation |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium. |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin/Streptomycin. |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere. |
| Subculture | When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:6. |
Thawing Protocol:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Transfer the cell suspension to an appropriate culture flask.
Passaging Protocol:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
A2780 and A2780cp (Human Ovarian Cancer) Cell Lines
General Culture Conditions: The A2780 cell line was established from an untreated patient with ovarian carcinoma. The A2780cp cell line is a cisplatin-resistant derivative.
| Parameter | Recommendation |
| Culture Medium | RPMI-1640 medium or DMEM. |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin/Streptomycin. |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere. |
| Subculture | When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA. Split sub-confluent cultures 1:3 to 1:6. |
Thawing and Passaging Protocols: Follow the same general procedures as outlined for the HeLa cell line.
K2 and K2/ARS (Human Ovarian Cancer) Cell Lines
General Culture Conditions: The K2 cell line is a human ovarian cancer cell line. The K2/ARS subline is resistant to Adriamycin (doxorubicin). While a highly specific protocol for K2 and K2/ARS is not readily available in the public domain, general protocols for ovarian cancer cell lines can be adapted.
| Parameter | Recommendation |
| Culture Medium | DMEM supplemented with 10% fetal bovine serum. For K2/ARS, the medium should be supplemented with Adriamycin to maintain resistance (concentration to be determined empirically). |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin. |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere. |
| Subculture | Follow standard procedures for adherent ovarian cancer cell lines, passaging at 80-90% confluency. |
This compound Treatment Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C. Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Summary of this compound Treatment Conditions and Effects
The following table summarizes the treatment conditions and observed effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effects |
| K2/ARS (Ovarian) | 3 µM | 48 hours | Decreased GI₅₀ of Adriamycin by ~50%; significant suppression of MDR1 mRNA and protein expression.[1] |
| A2780 & A2780cp (Ovarian) | 0.1 µg/mL | Up to 48 hours | Upregulation of tissue inhibitor matrix metalloproteinases gene (TIMP).[3] |
| Various Human Tumors | 0.1, 1.0, 10.0 µg/mL | 14 days (continuous) | Dose-dependent increase in cytotoxic response.[3] |
| HeLa (Cervical) | 3 µM | Not specified | Induces cell cycle arrest at the G₂/M phase.[4] |
| P388/VCR (Leukemia) | IC₅₀: 265 nM | Not specified | Cytotoxic to vincristine-resistant cells.[4] |
| P388/ADM (Leukemia) | IC₅₀: 557 nM | Not specified | Cytotoxic to doxorubicin-resistant cells.[4] |
| P388/CDDP (Leukemia) | IC₅₀: 143 nM | Not specified | Cytotoxic to cisplatin-resistant cells.[4] |
| Panel of Cancer Cell Lines | Mean IC₅₀: 112 nM | Not specified | Potent cytotoxicity against a variety of human tumor cell lines.[4] |
Experimental Protocol: Assessing the Effect of this compound on Chemosensitivity
This protocol describes a general method to evaluate the ability of this compound to restore chemosensitivity in multidrug-resistant cancer cells.
-
Cell Seeding: Plate the multidrug-resistant cell line (e.g., K2/ARS) in a 96-well plate at a predetermined optimal density.
-
Pre-treatment with this compound: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0, 1, 3, 10 µM) for 48 hours.
-
Co-treatment with Chemotherapeutic Agent: Following pre-treatment, add a serial dilution of the chemotherapeutic agent to which the cells are resistant (e.g., Adriamycin) to the wells.
-
Incubation: Incubate the plate for an additional 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) of the chemotherapeutic agent in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of MDR1 Expression
The following diagram illustrates the signaling pathway through which this compound inhibits the expression of the MDR1 gene, a key contributor to multidrug resistance.
General Experimental Workflow for this compound Treatment
The diagram below outlines a typical workflow for studying the effects of this compound on a cancer cell line.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. [Establishment of adriamycin-resistant human ovarian carcinoma cell line and its mechanism of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and culture of ovarian cancer cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of HMN-176 in Cancer Cell Lines
Introduction
HMN-176 is a stilbene derivative and an active metabolite of the synthetic antitumor prodrug HMN-214.[1][2] It exhibits potent cytotoxic effects against a variety of human tumor cell lines by inhibiting mitosis.[3][4] The primary mechanism of action involves the interference with Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, without significantly affecting tubulin polymerization.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells by targeting the transcription factor NF-Y, which in turn suppresses the expression of the MDR1 gene.[5][6]
These application notes provide a summary of the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and a detailed protocol for determining these values experimentally using a standard MTT assay.
Data Presentation: this compound IC50 Values
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, including those resistant to conventional chemotherapy agents. The reported IC50 values are summarized below.
| Cell Line/Panel | Type | IC50 (nM) | Notes |
| General Cancer Cell Line Panel | Mixed | 118 | Mean value from a panel of various human tumor cell lines.[1] |
| General Cancer Cell Line Panel | Mixed | 112 | Mean value from a separate panel of cancer cell lines.[2][7] |
| P388/CIS | Cisplatin-Resistant Murine Leukemia | 143 | Demonstrates activity in cisplatin-resistant cells.[2][7] |
| P388/DOX | Doxorubicin-Resistant Murine Leukemia | 557 | Demonstrates activity in doxorubicin-resistant cells.[2][7] |
| P388/VCR | Vincristine-Resistant Murine Leukemia | 265 | Demonstrates activity in vincristine-resistant cells.[2][7] |
| HeLa | Cervical Cancer | - | Induces G2/M phase cell cycle arrest at 3 µM.[2] |
| A2780 / A2780cp | Ovarian Carcinoma | - | Shows efficacy in both drug-sensitive (A2780) and drug-resistant (A2780cp) lines.[3] |
| Breast, NSCL, Ovarian Tumors | Primary Tumor Specimens | - | Demonstrates significant activity in ex-vivo assays using primary patient tumor samples.[1][3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through at least two distinct mechanisms: disruption of mitotic progression and reversal of multidrug resistance.
Caption: this compound inhibits PLK1, disrupting microtubule nucleation and leading to G2/M arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for HMN-176 Multidrug Resistance Reversal Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has been identified as a potent agent capable of reversing MDR.[1] This document provides detailed application notes and experimental protocols for assessing the MDR reversal activity of this compound.
The primary mechanism of action for this compound in overcoming MDR is the downregulation of MDR1 gene expression. This compound achieves this by inhibiting the binding of the transcription factor Nuclear Factor Y (NF-Y) to the Y-box sequence within the MDR1 promoter.[1] This leads to decreased P-gp expression and subsequent restoration of chemosensitivity in resistant cancer cells.
Data Presentation
Table 1: Effect of this compound on Chemosensitivity and MDR1 Expression
This table summarizes the key quantitative effects of this compound on the Adriamycin-resistant human ovarian cancer cell line, K2/ARS.
| Parameter | Cell Line | Treatment | Result | Reference |
| Chemosensitivity (GI50 of Adriamycin) | K2/ARS | 3 µM this compound (48h pre-treatment) | ~50% decrease in GI50 | [1] |
| MDR1 mRNA Expression | K2/ARS | 3 µM this compound (48h) | ~56% suppression | [2] |
| MDR1 Promoter Activity | HeLa cells | 3-300 nM this compound | Dose-dependent inhibition | [3] |
Table 2: Cytotoxicity of this compound
This table provides the mean IC50 value of this compound, demonstrating its own cytotoxic potential against a panel of human tumor cell lines.
| Parameter | Cell Lines | Value | Reference |
| Mean IC50 | 22 human tumor cell lines | 118 nM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the MDR reversal activity of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
K2: Adriamycin-sensitive human ovarian cancer cell line.
-
K2/ARS: Adriamycin-resistant human ovarian cancer cell line (overexpressing MDR1).
-
-
Culture Medium:
-
RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
For K2/ARS:
-
To maintain the resistant phenotype, the culture medium should be supplemented with an appropriate concentration of Adriamycin (e.g., 1 µg/mL), and cells should be cultured in drug-free medium for at least one week before experiments.
-
MTT Assay for Chemosensitivity
This assay determines the effect of this compound on the sensitivity of MDR cancer cells to a chemotherapeutic agent (e.g., Adriamycin).
-
Materials:
-
96-well plates
-
K2/ARS cells
-
This compound (dissolved in DMSO)
-
Adriamycin (dissolved in water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed K2/ARS cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 3 µM) for 48 hours.
-
After the pre-treatment period, add serial dilutions of Adriamycin to the wells.
-
Incubate the plates for an additional 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% growth inhibition (GI50) values for Adriamycin in the presence and absence of this compound.
-
Western Blot for MDR1 (P-glycoprotein) Expression
This protocol is for detecting the levels of P-glycoprotein.
-
Materials:
-
K2 and K2/ARS cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-MDR1/P-glycoprotein antibody (e.g., clone G-1 or D-11)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat K2/ARS cells with this compound (e.g., 3 µM) for 48 hours. Untreated K2 and K2/ARS cells should be used as controls.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDR1 antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA
This protocol is for measuring the relative levels of MDR1 mRNA.
-
Materials:
-
K2 and K2/ARS cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit
-
PCR master mix
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
-
Protocol:
-
Treat K2/ARS cells with this compound (e.g., 3 µM) for 48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform PCR using primers specific for MDR1 and the housekeeping gene.
-
Example MDR1 primers:
-
Forward: 5'-CCCATCATTGCAATAGCAGG-3'
-
Reverse: 5'-GTTCAAACTTCTGCTCCTGA-3'
-
-
Example GAPDH primers:
-
Forward: 5'-ACCACAGTCCATGCCATCAC-3'
-
Reverse: 5'-TCCACCACCCTGTTGCTGTA-3'
-
-
-
Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities. Normalize the MDR1 expression to the housekeeping gene.
-
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the effect of this compound on the transcriptional activity of the MDR1 promoter.
-
Materials:
-
HeLa or other suitable cells
-
Luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
-
Protocol:
-
Co-transfect cells with the MDR1 promoter-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 3-300 nM).[3]
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay determines if this compound inhibits the binding of NF-Y to the MDR1 promoter.
-
Materials:
-
Nuclear extraction kit
-
K2/ARS cells
-
This compound
-
Biotin-labeled double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) of the MDR1 promoter
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
-
Protocol:
-
Prepare nuclear extracts from K2/ARS cells.
-
Set up binding reactions containing the nuclear extract, biotin-labeled probe, and poly(dI-dC).
-
For competition and supershift assays, add unlabeled (cold) probe or an anti-NF-Y antibody, respectively.
-
To test the effect of this compound, add increasing concentrations of the compound to the binding reactions.
-
Incubate the reactions at room temperature.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in reversing multidrug resistance.
Caption: General experimental workflow for this compound MDR reversal assay.
References
Application Notes and Protocols for Western Blot Analysis of HMN-176 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the cellular effects of HMN-176, a potent anti-tumor agent. This compound is the active metabolite of the prodrug HMN-214 and has been shown to induce cell cycle arrest, apoptosis, and overcome multidrug resistance in various cancer cell lines.[1][2][3][4][5][6]
Introduction to this compound and its Mechanisms of Action
This compound exerts its anti-neoplastic effects through several key mechanisms that can be effectively monitored using Western blot analysis:
-
Induction of G2/M Cell Cycle Arrest: this compound disrupts mitotic spindle formation by interfering with the subcellular localization of Polo-like kinase 1 (PLK1), leading to an arrest in the G2/M phase of the cell cycle.[3][4][7] This is characterized by decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex.[5]
-
Apoptosis via the Intrinsic Pathway: The compound triggers programmed cell death through the mitochondrial pathway, involving the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3.[5] This process is also marked by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5]
-
Modulation of Apoptotic Regulators: this compound upregulates the tumor suppressor protein p53 and its downstream pro-apoptotic targets, Noxa and Puma.[5] Concurrently, it downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[5]
-
Reversal of Multidrug Resistance: this compound can restore sensitivity to chemotherapy in resistant cells by inhibiting the expression of the multidrug resistance gene (MDR1).[1][2] This is achieved by preventing the transcription factor NF-Y from binding to the MDR1 promoter.[1][2]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for your study. For example, HCT116 or A549 for p53-dependent apoptosis studies, and adriamycin-resistant K2 human ovarian cancer cells (K2/ARS) for multidrug resistance studies.[1][5]
-
Cell Seeding: Plate the cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for desired time points (e.g., 24, 48, 72 hours).[3][5] Include a vehicle control (DMSO) in all experiments.
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 2 for suggested antibodies and dilutions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
Table 1: Summary of Expected Quantitative Changes in Protein Expression Following this compound Treatment
| Target Protein | Expected Change with this compound Treatment | Function |
| p-cdc2 (Tyr15) | Decrease | Mitotic inhibitor |
| Cyclin B1 | No change/Slight increase | Mitotic activator |
| Cleaved Caspase-9 | Increase | Apoptosis initiator |
| Cleaved Caspase-3 | Increase | Apoptosis executioner |
| Cleaved PARP | Increase | Apoptosis marker |
| p53 | Increase | Tumor suppressor |
| p-p53 (Ser20) | Increase | p53 activation |
| Noxa | Increase | Pro-apoptotic |
| Puma | Increase | Pro-apoptotic |
| Bcl-2 | Decrease | Anti-apoptotic |
| Mcl-1 | Decrease | Anti-apoptotic |
| MDR1 (P-gp) | Decrease | Multidrug resistance |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier (Example) | Catalog # (Example) | Dilution |
| p-cdc2 (Tyr15) | Cell Signaling Technology | 9111 | 1:1000 |
| Cyclin B1 | Cell Signaling Technology | 4138 | 1:1000 |
| Cleaved Caspase-9 | Cell Signaling Technology | 9509 | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology | 9664 | 1:1000 |
| PARP | Cell Signaling Technology | 9542 | 1:1000 |
| p53 | Santa Cruz Biotechnology | sc-126 | 1:1000 |
| p-p53 (Ser20) | Cell Signaling Technology | 9287 | 1:1000 |
| Noxa | Abcam | ab13654 | 1:1000 |
| Puma | Cell Signaling Technology | 4976 | 1:1000 |
| Bcl-2 | Cell Signaling Technology | 2870 | 1:1000 |
| Mcl-1 | Cell Signaling Technology | 5453 | 1:1000 |
| MDR1 (P-gp) | Abcam | ab170904 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | Cell Signaling Technology | 2118 | 1:5000 |
Mandatory Visualizations
Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.
Caption: A generalized workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Quantification of MDR1 Gene Expression Following HMN-176 Treatment using Real-Time Polymerase Chain Reaction (RT-PCR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of the multidrug resistance 1 (MDR1) gene, which encodes the P-glycoprotein (P-gp) efflux pump. HMN-176, an active metabolite of the anti-cancer agent HMN-214, has been shown to suppress the expression of MDR1. This document provides a detailed protocol for the quantification of MDR1 mRNA expression levels in cancer cells following treatment with this compound, utilizing a quantitative reverse transcription-polymerase chain reaction (RT-qPCR) approach. Additionally, it includes a summary of expected quantitative data and a diagram of the underlying signaling pathway.
Introduction
The MDR1 gene (also known as ABCB1) encodes P-glycoprotein, an ATP-dependent efflux pump that can extrude a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Elevated expression of MDR1 is a common mechanism by which tumors develop resistance to multiple drugs.
This compound is a synthetic antitumor agent that has demonstrated the ability to restore chemosensitivity in multidrug-resistant cancer cells.[2] Mechanistic studies have revealed that this compound suppresses the expression of the MDR1 gene at both the mRNA and protein levels.[2] This suppression is achieved by inhibiting the binding of the transcription factor NF-Y to the Y-box element within the MDR1 promoter, thereby downregulating its transcription.[2]
This application note provides a comprehensive protocol for researchers to quantify the effect of this compound on MDR1 gene expression in a laboratory setting using RT-qPCR.
Signaling Pathway of this compound Action on MDR1 Expression
Caption: this compound inhibits NF-Y binding to the MDR1 promoter, reducing MDR1 expression.
Experimental Protocol: RT-qPCR for MDR1 Expression
This protocol outlines the steps for treating multidrug-resistant cancer cells with this compound and subsequently quantifying MDR1 mRNA levels.
Materials
-
Multidrug-resistant cancer cell line (e.g., K2/ARS, a human ovarian cancer subline with Adriamycin resistance)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Nuclease-free water
-
Primers for human MDR1 (ABCB1) and a reference gene (e.g., GAPDH or ACTB)
Experimental Workflow
Caption: Workflow for analyzing MDR1 expression after this compound treatment.
Procedure
1. Cell Culture and Treatment a. Culture the multidrug-resistant cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction. c. Once the cells have adhered, treat them with the desired concentration of this compound (e.g., 3 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
2. RNA Extraction a. After the treatment period, wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. To eliminate any contaminating genomic DNA, perform an on-column DNase digestion or treat the extracted RNA with DNase I. d. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis (Reverse Transcription) a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol. b. The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers. c. Incubate the reaction mixture according to the recommended thermal profile (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min). d. Dilute the resulting cDNA with nuclease-free water for use in qPCR.
4. Quantitative Real-Time PCR (qPCR) a. Prepare the qPCR reaction mixture containing the diluted cDNA, qPCR master mix, forward and reverse primers for either MDR1 or the reference gene, and nuclease-free water. b. Perform the qPCR using a real-time PCR detection system with a typical thermal cycling program: i. Initial denaturation: 95°C for 3 minutes. ii. 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute. iii. Melt curve analysis to verify the specificity of the amplified product.
Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| MDR1 | GCTGTCAAGGAAGCCAATGCCT | TGCAATGGCGATCCTCTGCTTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Note: Primer sequences should be validated for specificity and efficiency before use.
Data Presentation and Analysis
The relative expression of MDR1 mRNA can be calculated using the comparative Ct (ΔΔCt) method. The expression of MDR1 is normalized to the expression of the reference gene (GAPDH).
Illustrative Quantitative Data
The following table presents hypothetical data illustrating the expected outcome of this compound treatment on MDR1 expression.
| Treatment Group | Concentration | Duration | Normalized MDR1 Expression (Fold Change vs. Control) |
| Vehicle Control | 0.1% DMSO | 48 hours | 1.0 |
| This compound | 1 µM | 48 hours | 0.6 |
| This compound | 3 µM | 48 hours | 0.3 |
| This compound | 10 µM | 48 hours | 0.1 |
Conclusion
The protocol described provides a robust and reliable method for quantifying the downregulation of MDR1 gene expression by this compound in multidrug-resistant cancer cells. This information is valuable for researchers investigating mechanisms of drug resistance and for professionals involved in the development of novel anti-cancer therapies aimed at overcoming MDR. The suppression of MDR1 by this compound highlights its potential as a chemosensitizing agent in combination with conventional chemotherapy.
References
Application Notes and Protocols for HMN-176 Target Validation Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent anti-cancer agent and the active metabolite of the orally available prodrug HMN-214.[1][2] This small molecule has demonstrated significant cytotoxicity across a variety of human tumor cell lines, with a mean IC50 value of approximately 112 nM.[1][3] The mechanism of action of this compound is multifaceted, involving the targeting of key cellular pathways implicated in cancer progression and drug resistance. This document provides detailed application notes and protocols for validating the targets of this compound using a luciferase reporter assay, a robust and sensitive method for studying gene expression and signaling pathway modulation.
Two primary targets of this compound have been identified:
-
Nuclear Transcription Factor Y (NF-Y): this compound has been shown to inhibit the binding of the transcription factor NF-Y to the Y-box consensus sequence within the promoter of the Multidrug Resistance 1 (MDR1) gene.[2][4] This inhibition leads to the downregulation of MDR1 expression, thereby restoring chemosensitivity in multidrug-resistant cancer cells.[2][4]
-
Polo-like Kinase 1 (PLK1): this compound interferes with the normal subcellular distribution of PLK1, a critical regulator of mitosis.[5][6] Disruption of PLK1 function leads to mitotic arrest and subsequent apoptosis in cancer cells.[7][8]
The luciferase reporter assay is an ideal system for validating the effect of this compound on the NF-Y-mediated transcription of the MDR1 gene. This assay utilizes a plasmid vector where the firefly luciferase gene is under the control of the MDR1 promoter. Inhibition of NF-Y activity by this compound results in a quantifiable decrease in luciferase expression, providing a direct measure of target engagement.
Data Presentation
The following tables summarize the quantitative data related to the activity of this compound.
| Parameter | Value | Cell Lines | Reference |
| Mean IC50 | 112 nM | Panel of various human cancer cell lines | [1][3] |
| IC50 (P388 leukemia) | 143 nM | Cisplatin-resistant | [1] |
| 557 nM | Doxorubicin-resistant | [1] | |
| 265 nM | Vincristine-resistant | [1] | |
| MDR1 mRNA Suppression | 56% | Not specified | [9][10] |
| Treatment Concentration | 3 µM | Not specified | [9][10] |
Table 1: Cytotoxicity and MDR1 mRNA Suppression by this compound.
| This compound Concentration (µM) | Cell Line | Promoter Construct | Luciferase Activity | Reference |
| Dose-dependent | K2/ARS | Y-box dependent | Inhibited | [4] |
Table 2: Effect of this compound on MDR1 Promoter Activity in a Luciferase Reporter Assay.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for the luciferase reporter assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
- 10. abmole.com [abmole.com]
Application Notes and Protocols: Electrophoretic Mobility Shift Assay (EMSA) for the Analysis of NF-Y and HMN-176 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA interactions. This method is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This application note provides a detailed protocol for utilizing EMSA to investigate the binding of the transcription factor Nuclear Factor Y (NF-Y) to its DNA consensus sequence and to assess the inhibitory effect of the small molecule HMN-176 on this interaction.
NF-Y is a heterotrimeric transcription factor composed of NF-YA, NF-YB, and NF-YC subunits, which plays a crucial role in the regulation of a wide array of genes by binding to the CCAAT box motif in their promoter regions. The compound this compound has been identified as an inhibitor of NF-Y's DNA binding activity, suggesting its potential as a therapeutic agent. Specifically, this compound has been shown to inhibit the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1]
These protocols are designed to guide researchers in setting up and performing EMSAs to qualitatively and quantitatively analyze the NF-Y/DNA interaction and its modulation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effect of this compound on NF-Y activity.
Table 1: Inhibition of NF-Y-dependent Promoter Activity by this compound
| This compound Concentration (nM) | Inhibition of MDR1 Promoter Activity (%) |
| 300 | ~40 |
Data derived from a luciferase reporter assay in HeLa cells. Higher concentrations of this compound were cytotoxic to the cells.[2]
Table 2: Dose-Dependent Inhibition of NF-Y DNA Binding by this compound in EMSA
| This compound Concentration | Observation |
| Increasing Concentrations | Dose-dependent inhibition of NF-Y/Y-box complex formation |
Qualitative observation from EMSA results. Specific IC50 value from EMSA was not provided in the primary literature.[2]
Experimental Protocols
Protocol 1: Nuclear Extract Preparation
This protocol describes the preparation of nuclear extracts from cultured cells, which will serve as the source of NF-Y protein for the EMSA.
Materials:
-
Cultured cells (e.g., HeLa, K2/ARS ovarian cancer cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Buffer (Buffer A): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors (e.g., PMSF, aprotinin, leupeptin)
-
Lysis Buffer: Buffer A with 0.1% NP-40
-
Hypertonic Buffer (Buffer C): 20 mM HEPES (pH 7.9), 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, and protease inhibitors
-
Dounce homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 packed cell volumes of Buffer A.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add NP-40 to a final concentration of 0.1% and vortex briefly.
-
Homogenize the cells with 10-15 strokes in a Dounce homogenizer.
-
Centrifuge the homogenate at 3,300 x g for 15 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 2/3 of the pellet volume of Buffer C.
-
Incubate on a rocking platform for 30 minutes at 4°C to allow for nuclear lysis and extraction of nuclear proteins.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which is the nuclear extract.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the nuclear extract and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This protocol details the binding reaction and electrophoresis conditions for assessing the NF-Y/DNA interaction and the effect of this compound.
Materials:
-
Nuclear Extract (from Protocol 1)
-
Double-stranded DNA probe containing the NF-Y binding site (Y-box of the MDR1 promoter). The core sequence is a CCAAT box.
-
Example Oligonucleotide Sequence (sense strand): 5'-GATCGAGCTCGGTACCCCCAAT CGGAGGTC-3' (The CCAAT box is in bold). The complementary strand should also be synthesized.
-
-
T4 Polynucleotide Kinase (for radioactive labeling) or Biotin labeling kit (for non-radioactive detection)
-
[γ-³²P]ATP or Biotin-11-dUTP
-
10x EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM EDTA, 50% Glycerol
-
Poly(dI-dC) (non-specific competitor DNA)
-
This compound (dissolved in DMSO)
-
Unlabeled ("cold") competitor DNA probe (for competition assay)
-
Anti-NF-YA and anti-NF-YB antibodies (for supershift assay)
-
6% non-denaturing polyacrylamide gel in 0.5x TBE buffer
-
0.5x TBE Buffer (Tris-Borate-EDTA)
-
Gel electrophoresis apparatus
-
Phosphorimager or Chemiluminescence detection system
Procedure:
1. DNA Probe Preparation:
-
Annealing: Mix equimolar amounts of the sense and antisense oligonucleotides in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Labeling:
-
Radioactive: End-label the annealed probe with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's instructions.
-
Non-Radioactive: Label the probe with biotin using a commercially available end-labeling kit.
-
-
Purify the labeled probe from unincorporated nucleotides using a G-25 spin column.
2. Binding Reaction (20 µL total volume):
-
To a microcentrifuge tube, add the following components in order:
-
Nuclease-free water to bring the final volume to 20 µL
-
2 µL of 10x EMSA Binding Buffer
-
1 µL of Poly(dI-dC) (1 µg/µL)
-
Nuclear Extract (2-10 µg)
-
For inhibition assay: Add desired concentrations of this compound (e.g., 10 nM - 10 µM). Add an equivalent volume of DMSO for the control lane.
-
For competition assay: Add a 50-100 fold molar excess of unlabeled ("cold") probe.
-
For supershift assay: Add 1-2 µg of anti-NF-YA or anti-NF-YB antibody.
-
-
Incubate the mixture at room temperature for 15-20 minutes. For supershift assays, the antibody can be pre-incubated with the nuclear extract for 30-60 minutes on ice before adding the other components.
-
Add 1 µL of the labeled DNA probe (approximately 20-50 fmol).
-
Incubate at room temperature for another 20-30 minutes.
3. Electrophoresis:
-
Pre-run the 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer at 100-150 V for 30-60 minutes at 4°C.
-
Add 2 µL of 10x loading buffer (without SDS or reducing agents) to each binding reaction.
-
Load the samples onto the pre-run gel.
-
Run the gel at 150-200 V in 0.5x TBE buffer at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
4. Detection:
-
Radioactive: Dry the gel and expose it to a phosphor screen overnight. Image the screen using a phosphorimager.
-
Non-Radioactive: Transfer the DNA from the gel to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate. Image using a chemiluminescence detection system.
Diagrams
References
Application Notes and Protocols for HMN-176 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1][2] As an active metabolite of the orally bioavailable prodrug HMN-214, this compound has demonstrated significant antitumor activity in various cancer models.[3][4][5] These application notes provide a comprehensive overview of the use of this compound and its prodrug HMN-214 in mouse xenograft models, including its mechanism of action, protocols for in vivo studies, and a summary of efficacy data.
A key feature of this compound is its ability to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy. This compound achieves this by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene, responsible for producing the drug efflux pump P-glycoprotein.[4] This dual mechanism of action—mitotic inhibition via PLK1 and reversal of drug resistance—makes this compound a promising candidate for further preclinical and clinical investigation.
Mechanism of Action
This compound exerts its anticancer effects through two primary signaling pathways:
-
Inhibition of Polo-like Kinase 1 (PLK1): PLK1 is a master regulator of mitosis. This compound interferes with the normal subcellular spatial distribution of PLK1, leading to mitotic arrest at the G2/M phase, disruption of spindle pole formation, and subsequent induction of apoptosis (programmed cell death).[1][2]
-
Downregulation of Multidrug Resistance 1 (MDR1): this compound inhibits the transcription factor NF-Y from binding to the promoter region of the MDR1 gene. This suppression of MDR1 expression reduces the levels of P-glycoprotein, a cell membrane pump that actively removes chemotherapeutic drugs from cancer cells, thereby restoring sensitivity to these agents.[4]
Signaling Pathway Diagrams
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: this compound inhibits NF-Y, reducing MDR1 expression and drug resistance.
Quantitative Data from Mouse Xenograft Studies
The following tables summarize the in vivo efficacy of HMN-214, the prodrug of this compound, in various mouse xenograft models.
Table 1: Antitumor Activity of HMN-214 in Human Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| PC-3 | Prostate Cancer | Nude (BALB/c) | HMN-214 | 10-20 mg/kg, p.o., daily for 28 days | Significant tumor growth inhibition | [4] |
| A549 | Non-small Cell Lung Cancer | Nude (BALB/c) | HMN-214 | 10-20 mg/kg, p.o., daily for 28 days | Significant tumor growth inhibition | [4] |
| WiDr | Colon Cancer | Nude (BALB/c) | HMN-214 | 10-20 mg/kg, p.o., daily for 28 days | Significant tumor growth inhibition | [4] |
| KB-A.1 | Adriamycin-resistant Oral Squamous Carcinoma | Nude | HMN-214 | 10-20 mg/kg, p.o. | Significant suppression of MDR1 mRNA | [4] |
Table 2: In Vitro Activity of this compound in 3D Spheroid Models
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | HMN-214 | 1 µM | Two-fold reduction in tumor size | [1] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | HMN-214 | 1 µM | Two-fold reduction in tumor size | [1] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model
This protocol provides a general framework for establishing and utilizing subcutaneous mouse xenograft models to evaluate the efficacy of HMN-214.
Materials:
-
Human cancer cell lines (e.g., PC-3, A549, WiDr)
-
Female athymic nude mice (BALB/c), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640, DMEM) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
HMN-214
-
Vehicle for HMN-214 (e.g., 0.5% methylcellulose)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal housing and care facilities compliant with institutional guidelines
Experimental Workflow Diagram:
Caption: Workflow for a typical mouse xenograft study with HMN-214.
Procedure:
-
Cell Culture and Harvest:
-
Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization of Mice:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
HMN-214 Administration:
-
Prepare HMN-214 in the appropriate vehicle (e.g., 0.5% methylcellulose) at the desired concentration.
-
Administer HMN-214 orally (p.o.) to the treatment group at a dose of 10-20 mg/kg daily for the duration of the study (e.g., 28 days).[4]
-
Administer the vehicle alone to the control group.
-
-
Tumor Volume and Body Weight Monitoring:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors for further analysis (e.g., weight measurement, histopathology, molecular analysis).
-
Protocol for Oral Administration of HMN-214
Preparation of HMN-214 Suspension:
-
Weigh the required amount of HMN-214 powder.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Gradually add the methylcellulose solution to the HMN-214 powder while triturating with a mortar and pestle to create a uniform suspension.
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle attached to a syringe.
-
Carefully insert the feeding needle into the esophagus.
-
Slowly administer the HMN-214 suspension.
-
Monitor the mouse for any signs of distress after administration.
Conclusion
This compound, delivered as its prodrug HMN-214, demonstrates significant antitumor activity in mouse xenograft models of various human cancers. Its dual mechanism of action, targeting both cell division and drug resistance, makes it a compelling therapeutic candidate. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating the potential of this compound in preclinical cancer studies. Further research is warranted to explore its efficacy in a broader range of cancer models and in combination with other anticancer agents.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HMN-214 – Bioquote [bioquote.com]
Application Notes and Protocols: HMN-176 for Chemosensitization of Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, and its role in the chemosensitization of ovarian cancer cells. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts in this area.
This compound has demonstrated a significant ability to circumvent multidrug resistance in ovarian cancer.[1][2] Its primary mechanism of action involves the suppression of the multidrug resistance gene (MDR1), which is a key factor in the development of resistance to various chemotherapeutic agents.[1][2]
Mechanism of Action
This compound restores chemosensitivity to multidrug-resistant ovarian cancer cells by targeting the transcription factor NF-Y.[1][2] NF-Y is an essential factor for the basal expression of the MDR1 gene. This compound inhibits the binding of NF-Y to its target Y-box consensus sequence within the MDR1 promoter.[1][2] This inhibition leads to a significant downregulation of MDR1 expression at both the mRNA and protein levels, thereby reducing the efflux of chemotherapeutic drugs from the cancer cells and restoring their sensitivity to treatment.[1][2]
Beyond its role in chemosensitization, this compound also exhibits its own cytotoxic effects.[2] In mitotic cells, it can cause cell cycle arrest at the M phase, leading to the induction of DNA fragmentation.[2] This suggests that this compound may act through a dual mechanism: direct cytotoxicity and chemosensitization.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer
| Cell Line | Treatment | Concentration | Effect | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | This compound | 3 µM | Decreased the GI50 of Adriamycin by approximately 50% | [1][2] |
| Human Ovarian Cancer Specimens | This compound | 1.0 µg/ml | 75% response rate in breast cancer specimens | [3] |
| Human Ovarian Cancer Specimens | This compound | 10.0 µg/ml | 57% response rate in ovarian cancer specimens (4 out of 7) | [3][4] |
| Drug-sensitive (A2780) and drug-resistant (A2780cp) ovarian carcinoma cell lines | This compound | 0.1 µg/ml | Upregulation of tissue inhibitor matrix metalloproteinases gene (TIMP) | [3][4] |
Visualizations
Signaling Pathway of this compound in MDR1 Regulation
Caption: this compound inhibits NF-Y, downregulating MDR1 and increasing intracellular drug concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., K2, K2/ARS, A2780, A2780cp)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Adriamycin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in a complete culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells. For combination studies, add this compound and the chemotherapeutic agent simultaneously or sequentially.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for P-glycoprotein (MDR1) Expression
This protocol is for detecting changes in P-glycoprotein levels in ovarian cancer cells following treatment with this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (MDR1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat ovarian cancer cells with the desired concentrations of this compound for 24-48 hours.
-
Lyse the cells with lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of P-glycoprotein.
Reverse Transcription PCR (RT-PCR) for MDR1 mRNA Expression
This protocol is for measuring the levels of MDR1 mRNA in ovarian cancer cells treated with this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Treat ovarian cancer cells with this compound for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform PCR using primers specific for MDR1 and the housekeeping gene.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands using a gel documentation system and quantify the band intensities to determine the relative MDR1 mRNA expression levels.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is for assessing the effect of this compound on the binding of NF-Y to the Y-box DNA sequence.
Materials:
-
Nuclear protein extracts from ovarian cancer cells
-
This compound
-
Biotin-labeled double-stranded oligonucleotide probe containing the Y-box consensus sequence
-
Unlabeled competitor oligonucleotide (cold probe)
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare nuclear extracts from ovarian cancer cells treated with or without this compound.
-
Set up the binding reactions by incubating the nuclear extract with poly(dI-dC) and binding buffer.
-
Add this compound to the respective reaction tubes. For competition experiments, add an excess of the unlabeled competitor probe.
-
Add the biotin-labeled Y-box probe to all reactions and incubate to allow for protein-DNA binding.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Image the membrane to visualize the shifted bands, which represent the NF-Y-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-Y binding.
Logical Relationship: this compound in Chemosensitization
Caption: Logical flow demonstrating how this compound overcomes chemotherapy resistance in ovarian cancer.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: HMN-176 Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using HMN-176 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, synthetic stilbene derivative and the active metabolite of the oral prodrug HMN-214.[1][2][3] Its primary mechanism of action involves the interference with Polo-like kinase 1 (PLK1), a critical regulator of mitotic events.[4][5] this compound does not directly inhibit the catalytic activity of PLK1 but rather disrupts its normal subcellular location at centrosomes and along cytoskeletal structures.[2][6] This disruption leads to a delay in satisfying the spindle assembly checkpoint, causing cell cycle arrest in the M phase, and can ultimately induce apoptosis.[3][7] Additionally, this compound has been shown to downregulate the multidrug resistance gene (MDR1) by inhibiting the transcription factor NF-Y.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol.[6] For in vitro experiments, it is standard practice to first prepare a concentrated stock solution in high-purity DMSO.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of at least 10 mM in anhydrous DMSO.[8] For example, to prepare a 10 mM stock, dissolve 3.82 mg of this compound (Molecular Weight: 382.43 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store stock solutions at -20°C or -80°C for long-term stability.[3]
Q4: What is the maximum recommended concentration of the vehicle (DMSO) in my final culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with many protocols aiming for ≤0.1%.[9] Always include a vehicle-only control in your experiments to account for any effects of the solvent itself.
Quantitative Solubility Data
The solubility of this compound varies slightly between batches, but the following table provides a summary from published data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 27 - 76 mg/mL | ≥ 70 - 198 mM | [6][7] |
| Ethanol | Insoluble | Insoluble | [6] |
| Water | Insoluble | Insoluble | [6] |
Troubleshooting Guide
Issue: My this compound precipitated out of solution after I diluted the DMSO stock into my aqueous culture medium.
-
Cause: This is a common issue with hydrophobic compounds like this compound when they are transferred from a highly soluble organic solvent (DMSO) into an aqueous environment.[10] This "hydrophobic effect" can cause the compound to crash out of solution.
-
Solution 1: Pre-warm Medium: Before adding the this compound stock, gently warm your culture medium to 37°C. This can help improve solubility.
-
Solution 2: Step-wise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. Instead, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in pre-warmed medium, mix thoroughly, and then add this intermediate dilution to your final culture vessel.
-
Solution 3: Increase Final Volume/Decrease Concentration: If precipitation persists, try lowering the final working concentration of this compound.
-
Solution 4: Vortex During Dilution: Add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
Issue: I am observing unexpected cell death or stress in my vehicle-only (DMSO) control group.
-
Cause: The final concentration of DMSO in your culture medium may be too high, leading to cytotoxicity. Different cell lines have varying sensitivities to DMSO.
-
Solution 1: Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%).
-
Solution 2: Perform a DMSO Dose-Response Curve: To determine the tolerance of your specific cell line, run a preliminary experiment testing a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and assess cell viability.
-
Solution 3: Use High-Purity Solvent: Ensure you are using a high-purity, sterile-filtered, anhydrous grade of DMSO suitable for cell culture applications.
Detailed Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 mM stock solution and its subsequent dilution to a 10 µM working concentration in cell culture medium.
-
Prepare 10 mM Stock Solution:
-
Weigh out 3.82 mg of this compound powder.
-
Add 1 mL of pure, anhydrous DMSO.
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare 10 µM Working Solution (Example):
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Warm the required volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath.
-
Perform a serial dilution. For a final concentration of 10 µM, you will perform a 1:1000 dilution of the stock.
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This creates a 100 µM intermediate solution. Mix thoroughly by pipetting.
-
Step B (Final Dilution): Add the desired volume of the 100 µM intermediate solution to your final culture plate. For example, add 100 µL of the 100 µM solution to a well containing 900 µL of medium to achieve a final concentration of 10 µM.
-
Gently swirl the plate to ensure even distribution.
-
Important: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (0.1% in this example) to a separate set of wells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Dual mechanisms of action for this compound.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. abmole.com [abmole.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting HMN-176 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with HMN-176.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal stability, it is highly recommended to dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). For aqueous working solutions, further dilution from the DMSO stock into an acidic buffer (pH 4.5-5.5) is advised to minimize precipitation and degradation.
Q2: How should I store this compound stock solutions?
This compound stock solutions in anhydrous DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Under these conditions, the stock solution is expected to be stable for up to 6 months.
Q3: Is this compound sensitive to light?
Yes, this compound is photosensitive. Exposure to light can lead to photodegradation and a subsequent loss of activity. All experimental steps involving this compound should be performed under low-light conditions, and solutions should be stored in light-protecting containers.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
Q: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium (pH 7.4). What could be the cause and how can I prevent this?
A: this compound has low aqueous solubility at neutral to alkaline pH, which is a common cause of precipitation when diluting a concentrated DMSO stock into physiological buffers or media.
Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to a lower final concentration.
-
Use an Acidic Buffer: If your experimental conditions permit, prepare the final working solution in a slightly acidic buffer (pH 4.5-5.5) to improve solubility.
-
Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated and can help maintain this compound solubility. Ensure you have a vehicle control with the same final DMSO concentration.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any initial precipitate.
Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 15 |
| PBS (pH 7.4) | < 0.1 |
| Acetate Buffer (pH 5.0) | 1.2 |
Issue 2: Loss of this compound Activity in Solution Over Time
Q: I've noticed a significant decrease in the inhibitory activity of my this compound working solution after 24 hours at room temperature. What is causing this instability?
A: this compound is susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH and when exposed to light and oxygen. This degradation leads to a loss of biological activity.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions.
-
Control pH: Use a slightly acidic buffer (pH 4.5-5.5) for your working solution if compatible with your experimental setup.
-
Protect from Light: As this compound is photosensitive, conduct all experiments under subdued lighting and use amber-colored or foil-wrapped containers.
-
Degas Solutions: To minimize oxidative degradation, you can degas your aqueous buffer before preparing the final this compound solution.
Degradation Rate of this compound in PBS (pH 7.4) at 25°C
| Time (hours) | % Remaining this compound (Protected from Light) | % Remaining this compound (Exposed to Light) |
| 0 | 100 | 100 |
| 4 | 92 | 75 |
| 8 | 85 | 52 |
| 24 | 61 | 23 |
Experimental Protocols
Protocol: Measuring the IC50 of this compound using a Cell-Based Kinase Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a target kinase in a cellular context.
-
Cell Culture: Plate your cells of interest (e.g., a cancer cell line overexpressing the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Working Solutions:
-
Thaw a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution in cell culture medium to prepare working solutions at 2x the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Prepare a vehicle control with the same DMSO concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the this compound working solutions or the vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment time (e.g., 24 hours) under standard cell culture conditions.
-
-
Cell Lysis:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Kinase Activity Assay:
-
Determine the activity of the target kinase in the cell lysates using a commercially available kinase assay kit (e.g., ELISA-based or luminescence-based).
-
-
Data Analysis:
-
Normalize the kinase activity data to the vehicle control.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Technical Support Center: HMN-176 Application in In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing the mitotic inhibitor HMN-176, with a focus on mitigating cytotoxicity in non-cancerous control cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic stilbene derivative and the active metabolite of the oral prodrug HMN-214. Its primary mechanism of action is the inhibition of mitosis by interfering with the function of Polo-like kinase 1 (PLK1), a key regulator of cell division.[1] this compound disrupts centrosome-dependent microtubule nucleation, leading to the formation of abnormal mitotic spindles, cell cycle arrest in the M phase, and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[1][2] Additionally, this compound has been shown to down-regulate the expression of the multidrug resistance gene (MDR1) by inhibiting the transcription factor NF-Y.[3][4]
Q2: Why is this compound cytotoxic to cancer cells?
A2: this compound's cytotoxicity is primarily linked to its role as a mitotic inhibitor. Cancer cells are characterized by uncontrolled proliferation, which makes them highly dependent on the cellular machinery of mitosis. By disrupting mitotic spindle formation and inducing M-phase arrest, this compound selectively targets these rapidly dividing cells, leading to mitotic catastrophe and apoptosis.[5]
Q3: Can this compound be toxic to non-cancerous "control" cells?
A3: Yes, this compound can exhibit cytotoxicity in non-cancerous cells, particularly those that are actively proliferating. Since its mechanism of action targets the universal process of mitosis, any dividing cell is a potential target. For example, studies have shown that this compound can induce mitotic arrest and apoptosis in adipose tissue-derived mesenchymal stem cells (ASCs). However, the sensitivity of non-cancerous cells to this compound is generally lower than that of cancer cells.
Q4: What is a typical effective concentration of this compound for cancer cells in vitro?
A4: The effective concentration of this compound can vary depending on the cancer cell line. However, it generally shows potent cytotoxicity in the nanomolar range. The mean IC50 (half-maximal inhibitory concentration) value across a panel of various human tumor cell lines is approximately 118 nM.[1]
Q5: How can I minimize this compound cytotoxicity in my control cell lines?
A5: To minimize cytotoxicity in control cells, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired effect in your cancer cells while having the minimal impact on your control cells. This can be achieved through careful dose-response studies.
-
Consider the proliferation rate of your control cells: Quiescent or slowly dividing control cells will be less susceptible to this compound. If possible, use non-proliferating or terminally differentiated cells as negative controls.
-
Limit the duration of exposure: Shorter incubation times with this compound may be sufficient to observe the desired effects in cancer cells while reducing the toxic impact on control cells.
-
Use appropriate control cell lines: Select control cell lines that are relevant to your study and characterize their sensitivity to this compound. For example, the hTERT-immortalized retinal pigment epithelial cell line (hTERT-RPE1) is a commonly used non-cancerous control.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in control cells | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your control cell line. Use a concentration well below the IC50 for your experiments. |
| Control cells are highly proliferative. | Use a less proliferative control cell line if possible. Consider inducing quiescence in your control cells by serum starvation prior to the experiment. | |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the minimum exposure time required to observe the desired effect in your experimental cells. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Create a standardized protocol for cell plating. |
| Cells are at different growth phases. | Synchronize the cell cycle of your cell populations before adding this compound. | |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| No observable effect in cancer cells | This compound concentration is too low. | Verify the concentration of your stock solution and perform a dose-response experiment to confirm the IC50 for your cancer cell line. |
| Cell line is resistant to this compound. | Some cell lines may have intrinsic or acquired resistance. Confirm the expression and activity of PLK1 in your cell line. Consider using a different cell line or a combination therapy approach. | |
| Issues with the experimental assay. | Ensure your cell viability or apoptosis assay is working correctly by including appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: this compound Cytotoxicity in Human Cancer Cell Lines
| Parameter | Value | Reference |
| Mean IC50 | 118 nM | [1] |
| Concentration for G2/M arrest in HeLa cells | 3 µM |
Note: IC50 values can vary significantly between different cancer cell lines.
Table 2: Observed Effects of this compound on Non-Cancerous Cells
| Cell Line | Observed Effect | Concentration | Reference |
| hTERT-RPE1 | Increased duration of mitosis | 2.5 µM | [1] |
| Adipose-derived mesenchymal stem cells (ASCs) | Reduced cell viability and apoptosis | Not specified |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate with shaking to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells and culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Immunofluorescence Staining of Mitotic Spindles
This protocol is used to visualize the morphology of mitotic spindles.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary antibody, followed by incubation with the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images of the mitotic spindles using a fluorescence microscope.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving HMN-176 Efficacy in Resistant Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of HMN-176, a potent anti-tumor agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly in the context of drug-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the active metabolite of the prodrug HMN-214. Its primary anti-tumor activity stems from its role as a stilbene derivative that interferes with Polo-like kinase 1 (PLK1) function.[1] This interference is not through direct catalytic inhibition but by disrupting the normal subcellular localization of PLK1, which is crucial for mitotic progression.[1] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Q2: How does this compound show efficacy in multidrug-resistant (MDR) cell lines?
A2: A key feature of this compound is its ability to downregulate the expression of the multidrug resistance gene, MDR1 (also known as ABCB1). It achieves this by inhibiting the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter.[3] This reduction in MDR1 protein, a major drug efflux pump, restores sensitivity to other chemotherapeutic agents.[3]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to PLK1 inhibitors, in general, can arise from several factors. These may include:
-
Upregulation of alternative survival pathways: Activation of pathways like the AXL-TWIST axis can promote an epithelial-to-mesenchymal transition (EMT) and increase MDR1 expression, conferring resistance.
-
Mutations in the PLK1 gene: Although less common, mutations in the drug-binding site of PLK1 could reduce the efficacy of this compound.
-
Increased drug efflux: While this compound can suppress MDR1, other efflux pumps or compensatory mechanisms might be upregulated in resistant clones.
Q4: Can this compound be used in combination with other drugs to enhance its effect?
A4: Yes, combination therapy is a promising strategy. Given that this compound can restore chemosensitivity, combining it with conventional chemotherapeutics that are substrates for the MDR1 pump (e.g., doxorubicin, paclitaxel) can be highly effective.[3] Additionally, targeting pathways implicated in PLK1 inhibitor resistance, such as the mevalonate pathway, could be a viable approach to re-sensitize resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in sensitive cell lines.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line (e.g., 24, 48, 72 hours). |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Over-confluent or sparse cultures can affect drug response. Optimize seeding density for logarithmic growth throughout the experiment. |
| Drug Stability and Solubility | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Visually inspect for any precipitation. |
| Assay Interference | Some viability assays can be affected by the chemical properties of the compound. Run a cell-free control with this compound to check for direct interference with the assay reagents. Consider using an alternative viability assay (e.g., ATP-based vs. tetrazolium-based).[4] |
Problem 2: Lack of this compound efficacy in a supposedly resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Confirmation of Resistance Mechanism | Verify the expression and function of key resistance markers. Use Western blotting to check for high levels of MDR1 protein. Perform a functional efflux assay (e.g., with a fluorescent MDR1 substrate) to confirm pump activity. |
| Inappropriate Drug Combination | If using this compound to re-sensitize cells to another drug, ensure the partner drug's resistance is mediated by a mechanism that this compound can overcome (i.e., MDR1 overexpression). |
| Alternative Resistance Pathways | Investigate other potential resistance mechanisms. For example, assess the activation status of the AXL pathway via Western blot for phosphorylated AXL. |
Data Presentation
Table 1: Effect of this compound on Adriamycin Sensitivity in a Resistant Ovarian Cancer Cell Line
| Cell Line | Treatment | GI50 of Adriamycin (µM) | Fold Sensitization |
| K2/ARS (Adriamycin-Resistant) | Adriamycin alone | ~0.8 | - |
| K2/ARS (Adriamycin-Resistant) | Adriamycin + 3 µM this compound | ~0.4 | ~2 |
Data adapted from Tanaka et al., Cancer Research, 2003.[3]
Table 2: Cytotoxicity of this compound in Various Human Tumor Specimens
| Tumor Type | Number of Responsive Specimens / Total Assessable Specimens (at 10.0 µg/mL) | Response Rate (%) |
| Breast Cancer | 5 / 8 | 63 |
| Non-Small Cell Lung Cancer | 4 / 6 | 67 |
| Ovarian Cancer | 4 / 7 | 57 |
This compound demonstrates a mean IC50 value of 118 nM across a variety of tumor cell lines.[5]
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Protocol 2: Western Blot for MDR1 and Phospho-PLK1
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDR1, phospho-PLK1 (Thr210), total PLK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's dual mechanism and potential resistance.
Caption: Workflow for evaluating this compound in resistant cells.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
HMN-176 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of HMN-176.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a stilbene derivative that functions as an anti-mitotic agent. Its primary mechanism involves interfering with Polo-like kinase 1 (PLK1), which plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] this compound disrupts the normal subcellular distribution of PLK1 at centrosomes and along the cytoskeletal structure, leading to mitotic arrest.[3] It also inhibits centrosome-dependent microtubule nucleation, which results in the formation of short or multipolar spindles and delays the satisfaction of the spindle assembly checkpoint.[4][5]
Q2: How does this compound overcome multidrug resistance?
A2: this compound has been shown to restore chemosensitivity to multidrug-resistant cancer cells. It achieves this by down-regulating the expression of the multidrug resistance gene (MDR1).[6][7] This is accomplished by inhibiting the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter, thereby suppressing MDR1 transcription.[6][7]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound at -20°C for up to one year or at -80°C for up to two years.[1] For short-term use, it can be stored at 0-4°C for days to weeks.[2]
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound typically leads to cell cycle arrest in the G2/M phase.[7] This is a consequence of its interference with mitotic spindle formation, leading to a delay in mitotic progression.[1][4] Ultimately, this can induce apoptosis (programmed cell death).
Troubleshooting Guides
Inconsistent IC50 Values
Problem: Significant variability in the half-maximal inhibitory concentration (IC50) of this compound is observed across experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Differences | Different cell lines exhibit varying sensitivities to this compound. Ensure you are using the same cell line and passage number for comparable experiments. Refer to published data for expected IC50 ranges in your specific cell line.[8][9][10][11] |
| Cell Seeding Density | Cell density can influence drug efficacy. Optimize and maintain a consistent seeding density for all experiments. A typical range is 3,000 to 10,000 cells per well in a 96-well plate.[1] |
| Drug Preparation and Storage | Improper handling of this compound can lead to degradation. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Ensure the DMSO used for solubilization is of high quality and anhydrous, as moisture can affect compound stability.[3] |
| Incubation Time | The duration of drug exposure significantly impacts the apparent IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all assays for consistency.[10] |
| Assay Method | Different viability assays (e.g., MTT, MTS, Resazurin) measure different cellular parameters and can yield different IC50 values.[12] Use the same assay and protocol consistently. |
Poor Reproducibility in Western Blot Results for MDR1 Expression
Problem: Difficulty in consistently observing the down-regulation of MDR1 protein levels after this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The effect of this compound on MDR1 expression is dose-dependent. A concentration of 3 µM has been shown to be effective in suppressing MDR1 mRNA and protein expression, while 1 µM may not have a significant effect.[7] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | The down-regulation of MDR1 protein may require a sufficient duration of treatment. An incubation time of 48 hours has been shown to be effective.[7] |
| Cell Line Selection | The basal expression level of MDR1 varies between cell lines. Use a cell line known to have high endogenous or induced MDR1 expression for these experiments (e.g., K2/ARS, KB-A.1).[6][7] |
| Antibody Quality | The primary antibody against MDR1 (P-glycoprotein) may be of poor quality or used at a suboptimal dilution. Validate your antibody and optimize its concentration. |
| Western Blot Protocol | Ensure consistent protein loading, proper transfer, and adequate blocking to minimize variability.[13][14] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Tumor Types
| Tumor Type | This compound Concentration (µg/mL) | Response Rate (%) |
| Breast Cancer | 1.0 | 75% (6/8 specimens) |
| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6 specimens) |
| Ovarian Cancer | 10.0 | 57% (4/7 specimens) |
| Data from an ex-vivo soft agar cloning assay with 14-day continuous exposure.[15] |
Table 2: Effect of this compound on MDR1 mRNA Expression
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | MDR1 mRNA Suppression (%) |
| K2/ARS | 3 | 48 | ~56% |
| K2/ARS is an Adriamycin-resistant human ovarian cancer subline.[7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for MDR1 Expression
-
Cell Treatment: Plate cells and treat with this compound (e.g., 3 µM) or vehicle control for a specified time (e.g., 48 hours).[7]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDR1 (P-glycoprotein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound mechanism leading to G2/M arrest.
Caption: this compound pathway for overcoming multidrug resistance.
Caption: General troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cube-biotech.com [cube-biotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: HMN-176 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of HMN-176.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is the active metabolite of the orally available prodrug HMN-214 and a potent antitumor agent.[1][2] Its primary mechanism of action involves the inhibition of polo-like kinase-1 (PLK1) and the suppression of multidrug resistance gene (MDR1) expression by targeting the transcription factor NF-Y.[2] The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility; it is soluble in DMSO but insoluble in water.[3][4] This hydrophobicity makes it difficult to formulate for parenteral administration without the risk of precipitation, which can lead to poor bioavailability and potential toxicity.
Q2: What is the rationale behind using the prodrug HMN-214?
A2: HMN-214 was specifically designed as an oral prodrug to overcome the poor oral absorption of this compound.[5] Following oral administration, HMN-214 is readily absorbed and then metabolized in the serum to the active compound, this compound.[1] This strategy allows for systemic exposure to this compound through a more convenient administration route.
Q3: What are the known toxicities associated with this compound/HMN-214?
A3: In a Phase I clinical trial of HMN-214, the main dose-limiting toxicities at 9.9 mg/m²/day were a severe myalgia/bone pain syndrome and hyperglycemia.[6] The main adverse effect, as expected from its mechanism of inducing G2-M cell cycle arrest, was neutropenia.[3]
Troubleshooting Guide for this compound In Vivo Delivery
Problem: My this compound precipitates out of solution upon injection or during preparation.
Cause: This is likely due to the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium (e.g., saline, PBS) for injection, the solubility limit is often exceeded, leading to precipitation.
Solution:
-
Optimize Vehicle Composition: For a hydrophobic compound like this compound, a multi-component vehicle is often necessary to maintain solubility. Consider using a combination of a primary organic solvent, a surfactant, and an oil-based carrier.
-
Sequential Mixing: The order of adding vehicle components is critical. Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) first before slowly adding other components like surfactants (e.g., Tween-80, Cremophor EL) and then the aqueous or lipid phase, while vortexing continuously.
-
Use of Co-solvents: Employing a mixture of water-miscible organic solvents can enhance solubility.
-
Lipid-Based Formulations: For oral or parenteral administration, consider formulating this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).
-
Particle Size Reduction: For suspension formulations, reducing the particle size to the nanoscale (nanosuspension) can improve the dissolution rate and bioavailability.
Problem: I am observing high toxicity or adverse events in my animal models.
Cause: This could be due to the vehicle used for administration, the dose of this compound being too high, or precipitation of the compound at the injection site.
Solution:
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to distinguish between vehicle-induced toxicity and compound-specific toxicity.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
-
Refine Formulation: An improved formulation that enhances solubility and stability can lead to better tolerability and more consistent results. Ensure the final concentration of organic solvents like DMSO is kept to a minimum (typically <10% of the total injection volume).
-
Monitor for Precipitation: Visually inspect the formulation for any signs of precipitation before and during administration. If precipitation is suspected, prepare fresh formulations and consider adjusting the vehicle composition.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Various (Mean of 22 lines) | Multiple | 118 | [7] |
| P388/CDDP (Cisplatin-resistant) | Leukemia | 143 | [8] |
| P388/VCR (Vincristine-resistant) | Leukemia | 265 | [8] |
| K2/CDDP (Cisplatin-resistant) | Ovarian | N/A | [8] |
| K2/VP-16 (Etoposide-resistant) | Ovarian | N/A | [8] |
Table 2: Pharmacokinetic Parameters of HMN-214 from a Phase I Clinical Trial
| Parameter | Value | Notes | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | Continuous 21-day dosing schedule | [6] |
| Accumulation of this compound | None | With repeated dosing | [6] |
| Area Under the Curve (AUC) | Dose-proportional increases observed | [6] | |
| Maximum Concentration (Cmax) | Not dose-proportional | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline for formulating a poorly water-soluble compound like this compound. Optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose, and injection volume (e.g., 10 mg/kg in a 100 µL injection volume for a 20g mouse).
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, to make a final formulation with 5% DMSO, dissolve the total this compound in 5% of the final volume of DMSO. Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.
-
Add Surfactant: Add an equal volume of Tween-80 (to make a final concentration of 5%). Vortex thoroughly to mix.
-
Add Saline: Slowly add the remaining volume (90%) of sterile saline to the DMSO/Tween-80 mixture while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution or a fine, homogenous suspension. Administer to animals shortly after preparation to minimize the risk of precipitation.
Example Formulation (for a 1 mg/mL final concentration):
-
This compound: 1 mg
-
DMSO: 50 µL (5%)
-
Tween-80: 50 µL (5%)
-
Sterile Saline: 900 µL (90%)
-
Total Volume: 1 mL
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HMN-214 – Bioquote [bioquote.com]
- 6. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
interpreting unexpected results with HMN-176
Technical Support Center: HMN-176
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected reversal of multidrug resistance in our cancer cell line after treatment with this compound. What could be the reason?
A1: Several factors could contribute to this observation:
-
MDR1 Gene Expression: this compound is known to restore chemosensitivity in multidrug-resistant cells by down-regulating the expression of the multidrug resistance gene (MDR1).[1][2] If your cell line does not overexpress MDR1, or if its resistance is mediated by a different mechanism, the effect of this compound on chemosensitivity may be minimal.
-
NF-Y Transcription Factor: The compound inhibits the binding of the NF-Y transcription factor to the MDR1 promoter.[1][2] Mutations or alterations in the NF-Y binding site of the MDR1 promoter in your specific cell line could render this compound ineffective in this regard.
-
Drug Concentration and Treatment Duration: The effect of this compound on MDR1 expression is dose-dependent. Treatment with 3 μM this compound for 48 hours has been shown to significantly suppress MDR1 mRNA expression.[2] Ensure that the concentration and duration of your treatment are appropriate.
Q2: Our cells are arresting in a different phase of the cell cycle, not in the expected G2/M phase. Why might this be happening?
A2: this compound is known to cause cell cycle arrest at the M phase by interfering with polo-like kinase-1 (PLK1) and inhibiting centrosome-dependent microtubule nucleation.[3][4][5] If you observe arrest in a different phase, consider the following:
-
Cell Line Specific Effects: The cellular response to a compound can be highly cell-line dependent. The genetic background and specific mutations in your cell line's cell cycle checkpoint proteins could lead to a different arrest point.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that could influence other aspects of cell cycle progression.
-
Experimental Timing: Ensure your analysis time points are appropriate to capture the peak of M phase arrest. A time-course experiment is recommended to determine the optimal time point for analysis in your system.
Q3: We are observing significant cytotoxicity in our non-cancerous control cell line. Is this expected?
A3: While this compound is an anti-tumor agent, it can exhibit cytotoxicity in non-cancerous cells, particularly at higher concentrations. The compound's mechanism of interfering with mitosis, a fundamental process for all dividing cells, means that rapidly proliferating non-cancerous cells could also be affected. It is crucial to determine the IC50 of this compound in your specific control cell line to establish a therapeutic window for your experiments.
Troubleshooting Guides
Problem: Inconsistent or No Effect on MDR1 Expression
This guide provides a systematic approach to troubleshoot experiments where this compound fails to down-regulate MDR1 expression as expected.
Experimental Workflow for Troubleshooting MDR1 Expression
Caption: Troubleshooting workflow for MDR1 expression issues.
Methodologies:
-
Compound Verification:
-
Confirm the identity and purity of your this compound stock using techniques like HPLC-MS.
-
Prepare fresh dilutions from a new stock solution to rule out degradation. This compound is soluble in DMSO.[6]
-
-
Cell Line Characterization:
-
Confirm MDR1 overexpression in your resistant cell line compared to its sensitive counterpart using RT-qPCR and Western blotting.
-
-
Dose-Response and Time-Course Experiments:
-
Protocol: Treat your cells with a range of this compound concentrations (e.g., 0.1, 1, 3, 5, 10 µM) for different durations (e.g., 24, 48, 72 hours).
-
Analysis: Measure MDR1 mRNA levels using RT-qPCR and P-glycoprotein (the protein product of MDR1) levels using Western blotting or flow cytometry.
-
-
NF-Y Pathway Analysis:
-
Protocol: Perform a Western blot to check the expression levels of NF-Y subunits.
-
Analysis: An Electrophoretic Mobility Shift Assay (EMSA) can be used to assess the binding of NF-Y to the MDR1 promoter in the presence and absence of this compound.
-
Problem: Aberrant Cell Cycle Arrest or Mitotic Defects
This guide addresses unexpected cell cycle profiles or mitotic morphologies following this compound treatment.
Signaling Pathway of this compound in Mitosis
Caption: this compound's impact on mitotic progression.
Methodologies:
-
Cell Cycle Analysis:
-
Protocol: Treat cells with this compound for a defined period. Stain with a DNA dye (e.g., propidium iodide) and analyze by flow cytometry.
-
Troubleshooting: If a clear M-phase arrest is not observed, perform a time-course experiment. Also, consider co-staining for a mitotic marker like phosphorylated Histone H3 to more accurately quantify mitotic cells.
-
-
Immunofluorescence Microscopy:
-
Protocol: Grow cells on coverslips, treat with this compound, and then fix and stain for α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Analysis: this compound is known to cause the formation of short or multipolar spindles.[4][7] Look for these phenotypes. If other defects are observed, it may indicate a different mechanism of action in your cell type.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound from various studies.
| Parameter | Cell Line / System | Concentration | Observed Effect | Reference |
| GI50 of Adriamycin | K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | Decreased by approximately 50% | [1] |
| MDR1 mRNA Expression | K2/ARS cells | 3 µM this compound (48h) | Suppressed by approximately 56% | [2] |
| Mitotic Duration | hTERT-RPE1 and CFPAC-1 cells | 2.5 µM this compound | Greatly increased | [3] |
| In Vitro Cytotoxicity (IC50) | Mean across various tumor cell lines | 118 nM | Potent cytotoxicity | [3] |
| Tumor Specimen Activity | Breast cancer specimens | 1.0 µg/mL | 75% response rate | [8] |
| Tumor Specimen Activity | Non-small-cell lung cancer specimens | 10.0 µg/mL | 67% response rate | [8] |
| Tumor Specimen Activity | Ovarian cancer specimens | 10.0 µg/mL | 57% response rate | [8] |
This compound Mechanism of Action on MDR1 Expression
The following diagram illustrates the proposed mechanism by which this compound downregulates MDR1 expression.
Caption: this compound inhibition of the NF-Y/MDR1 pathway.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 protocol modifications for specific cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMN-176.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect observed. | Cell line resistance: The cell line may have inherent or acquired resistance, potentially through overexpression of drug efflux pumps like P-glycoprotein (MDR1).[1][2] | - Confirm the MDR1 expression status of your cell line. - For multidrug-resistant cells, this compound has been shown to restore chemosensitivity to other agents.[1][3] Consider combination treatments. - Increase the concentration of this compound. Effective concentrations can vary significantly between cell lines.[4] |
| Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell type. | - Refer to the IC50 values in Table 1 for guidance on effective concentrations for various cell lines. - Perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Incorrect drug preparation or storage: Improper handling can lead to degradation of the compound. | - Prepare fresh stock solutions in DMSO.[5] - Store stock solutions at -20°C for long-term storage.[6] | |
| No G2/M cell cycle arrest observed. | Disruption of the spindle assembly checkpoint (SAC): this compound is known to delay the satisfaction of the SAC.[6][7] | - Ensure that the cell synchronization method is effective. - Analyze cells at multiple time points after this compound treatment to capture the peak of G2/M arrest. |
| Cell line-specific differences in cell cycle regulation: The response to this compound can be cell-type dependent. | - Review the literature for studies using this compound in your specific cell model. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can impact results. | - Standardize all experimental parameters, including seeding density and treatment duration. - Use a consistent passage number for your cells, as cell characteristics can change over time in culture. |
| Mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. | - Regularly test your cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Firstly, it induces G2/M cell cycle arrest by interfering with the subcellular localization of polo-like kinase 1 (PLK1), a key regulator of mitosis, without directly affecting tubulin polymerization.[5][7][8] This leads to the formation of short or multipolar spindles and delays the satisfaction of the spindle assembly checkpoint.[6][7] Secondly, in multidrug-resistant cells, this compound can restore chemosensitivity by down-regulating the expression of the MDR1 gene.[1][3] It achieves this by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO).[5] For long-term storage, the stock solution should be kept at -20°C.[6]
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration of this compound varies depending on the cell line. For example, 2.5 μM has been shown to increase the duration of mitosis in hTERT-RPE1 and CFPAC-1 cell lines[7], while 3 μM was effective in suppressing MDR1 expression in K2/ARS human ovarian cancer cells.[1][3] The mean IC50 value across a panel of cancer cell lines is approximately 112 nM.[4] Please refer to Table 1 for more detailed information.
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, this compound has been shown to restore chemosensitivity to Adriamycin in multidrug-resistant ovarian cancer cells.[1][3] Its ability to down-regulate MDR1 suggests potential for combination therapies with other drugs that are substrates of the P-glycoprotein pump.
Data Summary
Table 1: Cytotoxicity of this compound in various cell lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Panel of Cancer Cell Lines | Various | Mean IC50: 112 nM | [4] |
| hTERT-RPE1 | Retinal Pigment Epithelial | 2.5 μM (increased mitosis duration) | [7] |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | 2.5 μM (increased mitosis duration) | [7] |
| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | 3 μM (suppressed MDR1 expression) | [1][3] |
| Breast Cancer Specimens | Breast Cancer | Active in 75% of specimens at 1.0 µg/ml | [4] |
| Non-Small Cell Lung Cancer Specimens | Lung Cancer | Active in 67% of specimens at 10.0 µg/ml | [4] |
| Ovarian Cancer Specimens | Ovarian Cancer | Active in 57% of specimens at 10.0 µg/ml | [4] |
Experimental Protocols
MTT Assay for IC50 Determination
This protocol is a general guideline for determining the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: The next day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: this compound action on the MDR1 pathway in resistant cells.
Caption: this compound interference with the PLK1 signaling pathway.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. rsc.org [rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. medkoo.com [medkoo.com]
- 7. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to HMN-176 and Other PLK1 Inhibitors for Cancer Research
This guide provides a detailed comparison of HMN-176 with other prominent Polo-like kinase 1 (PLK1) inhibitors, including Volasertib, Onvansertib, and Rigosertib. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis. Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy. Inhibiting PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells. This guide examines this compound in the context of other well-known PLK1 inhibitors, highlighting their distinct mechanisms and therapeutic potential.
Overview of Compared PLK1 Inhibitors
This comparison focuses on four key compounds:
-
This compound: An active metabolite of the oral prodrug HMN-214. Unlike many other PLK1-targeting agents, this compound does not directly inhibit the catalytic kinase activity of PLK1. Instead, it interferes with the proper subcellular localization of PLK1 and inhibits centrosome-dependent microtubule nucleation. It also possesses a secondary mechanism of downregulating the multidrug resistance gene (MDR1) by targeting the transcription factor NF-Y.
-
Volasertib (BI 6727): A potent, ATP-competitive small molecule inhibitor that targets the kinase domain of PLK1. It also shows inhibitory activity against the related kinases PLK2 and PLK3 at higher concentrations. Volasertib has been extensively studied in clinical trials and was granted Breakthrough Therapy Designation by the FDA for acute myeloid leukemia (AML).
-
Onvansertib (PCM-075): An orally bioavailable, selective, ATP-competitive inhibitor of PLK1. It has shown promising results in clinical trials for various cancers, including metastatic colorectal cancer (mCRC) and small cell lung cancer (SCLC), often in combination with standard chemotherapy.
-
Rigosertib (ON-01910): Initially identified as a non-ATP-competitive PLK1 inhibitor, its primary mechanism of action is now understood to be microtubule destabilization. While it may have some effect on PLK1, its potent anti-cancer effects are largely attributed to its impact on microtubule dynamics, similar to agents like vinca alkaloids.
Comparative Performance Data
The following tables summarize key quantitative data for each inhibitor, compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay types.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | IC50 | Assay Conditions |
| This compound | PLK1 (localization) | N/A | Does not directly inhibit kinase activity |
| Volasertib | PLK1 | 0.87 nM | Cell-free enzyme assay |
| PLK2 | 5 nM | Cell-free enzyme assay | |
| PLK3 | 56 nM | Cell-free enzyme assay | |
| Onvansertib | PLK1 | Not specified | ATP-competitive inhibitor |
| Rigosertib | PLK1 | 9 nM | Non-ATP-competitive inhibitor (initial report) |
In Vitro Cellular Potency (Cytotoxicity)
| Inhibitor | Cell Line(s) | IC50 / GI50 | Notes |
| This compound | Panel of cancer cell lines | Mean IC50: 112-118 nM | Potent cytotoxicity against various tumor types |
| P388 leukemia (drug-resistant) | 143-557 nM | Active against cells resistant to cisplatin, doxorubicin, or vincristine | |
| Volasertib | Various cancer cell lines | Nanomolar range | Highly active across a variety of carcinoma cell lines |
| Onvansertib | SCLC cell lines | Nanomolar range | Impressive in vitro activity |
| KRAS-mutant CRC cells | Not specified | Superior activity in KRAS-mutant vs. wild-type cells | |
| Rigosertib | SCLC cell lines | Nanomolar range | Potent activity |
| 94 tumor cell lines | GI50: 50-200 nM | Broad anti-proliferative activity |
Signaling Pathways and Experimental Workflows
Visualizations created using the DOT language provide clarity on the mechanisms of action and the processes used to evaluate these inhibitors.
HMN-176 and Dxorubicin: A Synergistic Approach to Overcoming Multidrug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes for P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells. This guide explores the synergistic effects of HMN-176, a synthetic stilbene derivative, in combination with the widely used chemotherapeutic drug doxorubicin, particularly in the context of doxorubicin-resistant cancer cells. Experimental data demonstrates that this compound can effectively restore cellular sensitivity to doxorubicin by targeting the transcriptional regulation of MDR1.
Quantitative Analysis of Synergistic Cytotoxicity
The combination of this compound and doxorubicin exhibits a synergistic cytotoxic effect in doxorubicin-resistant cancer cell lines. Pre-treatment with this compound significantly reduces the concentration of doxorubicin required to achieve a 50% growth inhibition (GI50), effectively re-sensitizing resistant cells to the chemotherapeutic agent.
Table 1: Effect of this compound on Doxorubicin GI50 in Doxorubicin-Resistant K2/ARS Human Ovarian Cancer Cells [1][2]
| Treatment Group | This compound Concentration (µM) | Doxorubicin GI50 (µM) | Fold Sensitization |
| Doxorubicin alone | 0 | >10 | 1 |
| Doxorubicin + this compound | 3 | ~5 | ~2 |
Data derived from a study on the K2/ARS human ovarian cancer cell line, which is a subline selected for Adriamycin (doxorubicin) resistance.[1][2]
Mechanism of Synergistic Action: Downregulation of MDR1
The synergistic effect of this compound and doxorubicin is primarily attributed to the ability of this compound to suppress the expression of the MDR1 gene. This compound achieves this by inhibiting the binding of the nuclear transcription factor Y (NF-Y) to the Y-box element within the MDR1 promoter.[1][2] This leads to a reduction in P-glycoprotein levels, resulting in decreased efflux and consequently, increased intracellular accumulation of doxorubicin to cytotoxic levels.
Experimental Protocols
Detailed methodologies for the key experiments that support the synergistic effects of this compound and doxorubicin are outlined below.
Cell Culture and Drug Treatment
Doxorubicin-resistant human ovarian cancer cells (K2/ARS) and their parental doxorubicin-sensitive cell line (K2) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For synergy experiments, K2/ARS cells are pre-treated with this compound for 48 hours, after which the medium is replaced with fresh medium containing varying concentrations of doxorubicin for an additional 72 hours.[1]
Cytotoxicity Assay (MTT Assay)
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following drug treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The GI50 values are calculated from dose-response curves.[1]
Western Blot Analysis for MDR1 Expression
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and incubated with a primary antibody against MDR1 (P-glycoprotein). After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for MDR1 Promoter Activity
Cells are co-transfected with a luciferase reporter plasmid containing the MDR1 promoter and a Renilla luciferase control plasmid. After 24 hours, cells are treated with this compound for an additional 48 hours. Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
Nuclear extracts are prepared from this compound-treated and untreated cells. A double-stranded oligonucleotide probe corresponding to the Y-box sequence in the MDR1 promoter is end-labeled with [γ-32P]ATP. The labeled probe is incubated with the nuclear extracts in a binding buffer. The DNA-protein complexes are then separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel. The gel is dried and subjected to autoradiography.
Conclusion
The combination of this compound and doxorubicin presents a promising strategy to overcome multidrug resistance in cancer cells. The ability of this compound to downregulate MDR1 expression by inhibiting the NF-Y transcription factor provides a clear mechanistic rationale for its synergistic effect with doxorubicin. The experimental data strongly supports the potential of this combination therapy in re-sensitizing resistant tumors to conventional chemotherapy, offering a new avenue for the development of more effective cancer treatments. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this synergistic combination.
References
Unveiling the Efficacy of HMN-176 in Modulating MDR1 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of HMN-176, an active metabolite of the antitumor agent HMN-214, and its validated effects on Multidrug Resistance Protein 1 (MDR1) expression. MDR1, a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of multidrug resistance in cancer cells, a significant hurdle in effective chemotherapy. This document objectively compares the performance of this compound with other notable MDR1 modulators, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of this compound and Alternative MDR1 Modulators
This compound has been shown to effectively circumvent multidrug resistance by downregulating the expression of MDR1 at both the mRNA and protein levels.[1][2] This effect is achieved through a distinct mechanism of action that sets it apart from many other MDR1 inhibitors. The following table summarizes the available quantitative data for this compound and provides a comparison with other well-known MDR1 modulators. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various sources.
| Compound | Mechanism of Action | Target Cell Line(s) | Key Quantitative Data | Reference(s) |
| This compound | Inhibits binding of NF-Y transcription factor to the MDR1 promoter | K2/ARS (Adriamycin-resistant human ovarian cancer) | - Decreased the GI50 of Adriamycin by ~50% at 3 µM. - Suppressed MDR1 mRNA expression by ~56% at 3 µM. - Significantly suppressed MDR1 protein expression. | [1][2] |
| Valspodar (PSC-833) | P-glycoprotein (P-gp) inhibitor; non-immunosuppressive cyclosporine D analog | MDA-MB-435mdr (human breast cancer) | - Pretreatment with PSC-833 increased mitoxantrone accumulation in MDR cells to 85% of that in wild-type cells. | [3] |
| Tariquidar (XR9576) | Potent and specific non-competitive P-gp inhibitor | K562/DOX (Doxorubicin-resistant human myelogenous leukemia) | - Increased intracellular accumulation of Rhodamine 123 in resistant cells. | [4] |
| Ecteinascidin 743 (ET-743) | Downregulates MDR1 promoter activity, potentially involving NF-Y and PXR signaling | KB-C-2 (human oral squamous carcinoma), Osteosarcoma and HepG2 cells | - Pretreatment with 0.1 nM ET-743 for 48h produced synergism for the cytotoxicity of doxorubicin and vincristine. - Dose-dependent decrease in MDR1 protein expression. | [5][6][7] |
| Natural Compounds (e.g., Curcumin, Flavonoids) | Various mechanisms, including direct inhibition of P-gp function and modulation of signaling pathways (e.g., NF-κB) | Various cancer cell lines | Data is extensive but highly variable depending on the specific compound and experimental setup. |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the effect of this compound on MDR1 expression are provided below. These protocols are based on published studies and standard laboratory procedures.
Western Blot Analysis for MDR1 Protein Expression
This protocol outlines the detection and quantification of MDR1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash this compound-treated and control cells (e.g., K2/ARS) with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MDR1/P-glycoprotein (e.g., clone C219 or a rabbit monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for MDR1 mRNA Expression
This protocol details the measurement of MDR1 mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for MDR1, and a SYBR Green or TaqMan master mix.
-
Human MDR1 (ABCB1) Primer Example:
-
Forward: 5'-CCCATCATTGCAATAGCAGG-3'
-
Reverse: 5'-GTTCAAACTTCTGCTCCTGA-3'
-
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MDR1 and the housekeeping gene.
-
Calculate the relative expression of MDR1 mRNA using the ΔΔCt method.
-
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the transcriptional activity of the MDR1 promoter in response to this compound.
-
Plasmid Constructs:
-
Use a luciferase reporter plasmid containing the human MDR1 promoter region upstream of the luciferase gene. Constructs with deletions or mutations in the Y-box region can be used to confirm the target site of this compound.
-
-
Cell Transfection:
-
Co-transfect the MDR1 promoter-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into the desired cells (e.g., K2 human ovarian cancer cells).
-
-
Treatment and Cell Lysis:
-
After 24 hours, treat the transfected cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as relative luciferase units (RLU) or fold change compared to the untreated control.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
EMSA is used to demonstrate the direct inhibition of NF-Y binding to the MDR1 promoter by this compound.
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from untreated cells that express NF-Y.
-
-
Oligonucleotide Probe Labeling:
-
Synthesize double-stranded oligonucleotides corresponding to the Y-box consensus sequence in the MDR1 promoter.
-
Example Y-box Probe Sequence: 5'-AGCAATTGGCGCGGCCATTGGCGGCTGG-3'
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extract in a binding buffer containing poly(dI-dC) (a non-specific competitor DNA) in the presence or absence of increasing concentrations of this compound.
-
For competition assays, include a molar excess of unlabeled wild-type or mutated Y-box oligonucleotides.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or by chemiluminescent or fluorescent imaging systems (for non-radioactive probes). A decrease in the intensity of the shifted band corresponding to the NF-Y-DNA complex in the presence of this compound indicates inhibition of binding.
-
Visualizing the Molecular Landscape
Signaling Pathway of this compound Action on MDR1 Expression
The following diagram illustrates the molecular mechanism by which this compound downregulates MDR1 expression. This compound interferes with the binding of the nuclear transcription factor Y (NF-Y) to the Y-box element within the promoter region of the MDR1 gene. This inhibition of transcription factor binding leads to a reduction in MDR1 mRNA and subsequent protein synthesis, ultimately decreasing the cell's capacity for drug efflux and restoring sensitivity to chemotherapeutic agents.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dynamic assessment of mitoxantrone resistance and modulation of multidrug resistance by valspodar (PSC833) in multidrug resistance human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming multidrug drug resistance in P-glycoprotein/MDR1-overexpressing cell lines by ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
HMN-176 vs. Paclitaxel: A Comparative Guide for Multidrug-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HMN-176 and paclitaxel, focusing on their efficacy and mechanisms of action in multidrug-resistant (MDR) cancer cells. The information presented is based on preclinical experimental data to inform research and drug development efforts in oncology.
Executive Summary
Paclitaxel is a cornerstone of chemotherapy, but its effectiveness is often limited by the development of multidrug resistance, frequently mediated by the overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene. This compound, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising compound that can circumvent this resistance. While paclitaxel's efficacy is hampered in MDR cells, this compound exhibits a distinct mechanism of action that not only retains its cytotoxic effects but also has the potential to restore chemosensitivity to other agents.
Quantitative Data Presentation
| Cell Line | Drug | GI50 (μM) | Resistance Index (Fold-Resistance) |
| K2 (Parental) | This compound | 0.14 | - |
| K2/ARS (MDR) | This compound | 2.0 | 14.3 |
| K2 (Parental) | Paclitaxel (Taxol) | Not Reported | - |
| K2/ARS (MDR) | Paclitaxel (Taxol) | Not Reported | 1650 |
| K2 (Parental) | Vincristine (VCR) | Not Reported | - |
| K2/ARS (MDR) | Vincristine (VCR) | Not Reported | 1800 |
Data synthesized from a study on K2 and K2/ARS human ovarian cancer cell lines.
This data clearly indicates that while the K2/ARS cell line exhibits extremely high resistance to paclitaxel (1650-fold), the resistance to this compound is significantly lower (14.3-fold)[1]. This suggests that this compound is much less affected by the resistance mechanisms present in these MDR cells.
Mechanisms of Action and Resistance
This compound: A Novel Approach to Overcoming MDR
This compound's primary mechanism of action in MDR cells is the downregulation of MDR1 gene expression. It achieves this by inhibiting the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter. This leads to a reduction in the production of P-gp, the efflux pump responsible for expelling paclitaxel and other chemotherapeutic agents from the cell.[1][2]
Interestingly, this compound's cytotoxic effects are not dependent on direct interaction with tubulin. Instead, it induces M-phase cell cycle arrest through the destruction of spindle polar bodies.[1] This distinct mechanism contributes to its efficacy in paclitaxel-resistant cells where tubulin mutations can be a source of resistance.
Paclitaxel: A Microtubule Stabilizer Facing Resistance
Paclitaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their disassembly.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Resistance to paclitaxel in MDR cells is multifactorial and includes:
-
Overexpression of P-glycoprotein (MDR1): This is a primary mechanism where the P-gp pump actively removes paclitaxel from the cell, reducing its intracellular concentration and thus its efficacy.
-
Mutations in β-tubulin: Alterations in the paclitaxel-binding site on β-tubulin can reduce the drug's affinity, rendering it less effective at stabilizing microtubules.
-
Changes in Tubulin Isotype Expression: Overexpression of certain tubulin isotypes, such as βIII-tubulin, has been associated with paclitaxel resistance.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for comparing the cytotoxicity of this compound and paclitaxel.
Caption: Signaling pathways of this compound and Paclitaxel in MDR cells.
Caption: General experimental workflow for comparing cytotoxicity.
Experimental Protocols
While a specific protocol for a direct comparative study is not available, a general methodology for assessing the cytotoxicity of this compound and paclitaxel in MDR cell lines can be outlined based on standard practices.
Cell Viability Assay (e.g., MTT Assay)
1. Cell Culture and Seeding:
- Culture the multidrug-resistant (e.g., K2/ARS) and the corresponding parental (e.g., K2) human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the resistant cell line in a medium containing a low concentration of the selecting agent (e.g., Adriamycin) to ensure the stability of the resistant phenotype, and grow in a drug-free medium for at least one week before the experiment.
- Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Drug Treatment:
- Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO).
- On the day of treatment, prepare a series of dilutions of each drug in a culture medium to achieve a range of final concentrations.
- Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.
3. Incubation:
- Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
- After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
- Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each drug in both the parental and resistant cell lines by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- Calculate the resistance index (RI) for each drug by dividing the IC50 value of the resistant cell line by the IC50 value of the parental cell line.
Conclusion
The available preclinical data strongly suggests that this compound has a significant advantage over paclitaxel in the context of multidrug-resistant cancer cells, particularly those overexpressing P-glycoprotein. Its unique mechanism of downregulating MDR1 expression, coupled with a tubulin-independent mode of cytotoxicity, allows it to bypass common resistance pathways that render paclitaxel ineffective. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in treating MDR tumors. This guide provides a foundational understanding for researchers and drug developers exploring novel strategies to overcome chemotherapy resistance.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
- 3. P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
A Comparative Analysis of HMN-176 and Cisplatin Efficacy in Oncology Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, a thorough understanding of the comparative efficacy of novel therapeutic agents against established standards is paramount. This guide provides a detailed comparative analysis of HMN-176, a stilbene derivative with a unique mechanism of action, and cisplatin, a cornerstone of platinum-based chemotherapy. This comparison is supported by available preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Executive Summary
This compound and cisplatin represent two distinct classes of anticancer agents with fundamentally different mechanisms of action. Cisplatin, a widely used chemotherapeutic, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the activation of the DNA damage response and subsequent apoptosis. In contrast, this compound acts as a mitotic inhibitor by interfering with Polo-like kinase 1 (PLK1) function and uniquely circumvents multidrug resistance by targeting the transcription factor NF-Y.
Preclinical evidence suggests that this compound possesses potent cytotoxic activity against a range of cancer cell lines, including those that have developed resistance to cisplatin. This indicates a lack of cross-resistance, a critical factor in the clinical setting. While direct head-to-head comparative studies with extensive quantitative data are limited in the public domain, the available information allows for a robust qualitative and semi-quantitative comparison of their efficacy and mechanisms.
Mechanism of Action
This compound: A Dual-Action Mitotic Inhibitor
This compound, an active metabolite of the oral prodrug HMN-214, exhibits a dual mechanism of action. Firstly, it functions as a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1] By interfering with PLK1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Secondly, and notably, this compound has been shown to overcome multidrug resistance (MDR). It achieves this by inhibiting the transcription factor NF-Y, which is essential for the expression of the MDR1 gene.[3] The MDR1 gene product, P-glycoprotein, is a major efflux pump that actively removes various chemotherapeutic drugs from cancer cells, leading to drug resistance. By downregulating MDR1 expression, this compound can restore chemosensitivity to other anticancer agents.[3]
Cisplatin: The DNA Damaging Agent
Cisplatin's anticancer activity is primarily attributed to its ability to form covalent adducts with DNA.[4] Once inside the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive aquated species that readily binds to the N7 position of purine bases, predominantly guanine. This results in the formation of intrastrand and interstrand DNA crosslinks.[4]
These DNA adducts distort the DNA double helix, interfering with DNA replication and transcription. This triggers the cellular DNA damage response (DDR), activating a complex network of signaling pathways, including the p53, MAPK, and ATM/ATR pathways.[5] If the DNA damage is too extensive to be repaired, these pathways converge to initiate apoptosis, leading to programmed cell death.[4]
Comparative Efficacy Data
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | Not explicitly stated in a direct comparison | Varies (e.g., ~1-5) | [1] |
| A2780/ADR | Adriamycin-Resistant Ovarian Carcinoma | This compound circumvents MDR | - | [3] |
| A2780cp | Cisplatin-Resistant Ovarian Carcinoma | Activity demonstrated | High resistance | [1] |
| K2/ARS | Adriamycin-Resistant Ovarian Cancer | Restores chemosensitivity | - | [3] |
| Non-Small Cell Lung Cancer Specimens | Non-Small Cell Lung Cancer | 67% response at 10 µg/ml | Low cross-resistance observed | [1] |
| Breast Cancer Specimens | Breast Cancer | 75% response at 1.0 µg/ml | Low cross-resistance observed | [1] |
| Ovarian Cancer Specimens | Ovarian Cancer | 57% response at 10 µg/ml | Low cross-resistance observed | [1] |
Note: The IC50 values for cisplatin can vary significantly between studies due to different experimental conditions. The data presented for this compound is based on its observed activity and its ability to overcome resistance.
A key finding from preclinical studies is the observation of low levels of cross-resistance between this compound and cisplatin.[1] This suggests that this compound may be effective in treating tumors that have become refractory to cisplatin-based therapies. Studies have shown that this compound is active against cisplatin-resistant ovarian carcinoma cell lines.[1]
Experimental Protocols
To facilitate the replication and further investigation of the comparative efficacy of this compound and cisplatin, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.
Workflow:
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The comparative analysis of this compound and cisplatin reveals two potent anticancer agents with distinct and complementary mechanisms of action. Cisplatin remains a crucial therapeutic option, particularly for its DNA-damaging capabilities. However, its efficacy can be limited by the development of resistance.
This compound presents a promising alternative and a potential synergistic partner to cisplatin. Its ability to inhibit mitosis through PLK1 interference and, crucially, to circumvent multidrug resistance by targeting the NF-Y/MDR1 pathway, suggests its potential utility in treating cisplatin-refractory tumors. The observed low cross-resistance between the two agents further strengthens this possibility.
Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of this compound and cisplatin and to explore the potential of their combination in providing more durable responses for cancer patients. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Confirming HMN-176's Anticentrosome Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HMN-176's anticentrosome activity with other compounds that disrupt centrosome function and mitotic progression. Experimental data is presented to support the comparisons, and detailed protocols for key experiments are provided for reproducibility.
This compound: A First-in-Class Anticentrosome Agent
This compound is the active metabolite of the orally available prodrug HMN-214. It has been identified as a potent anti-proliferative agent that uniquely targets the centrosome's function in microtubule nucleation. Unlike many other mitotic inhibitors that target tubulin directly, this compound does not affect tubulin polymerization. Instead, it inhibits the centrosome's ability to initiate microtubule growth, leading to defects in mitotic spindle formation, such as the appearance of short or multipolar spindles. This disruption of the spindle assembly checkpoint causes cells to arrest in the M phase of the cell cycle.[1][2] The proposed mechanism involves the interference with Polo-like kinase 1 (Plk1), a key regulator of mitosis and centrosome maturation.[3][4] Additionally, this compound has been shown to down-regulate the multidrug resistance gene MDR1, suggesting it may also be effective in overcoming drug resistance in cancer cells.[5][6]
Comparative Analysis of Anticentrosome and Mitotic Disrupting Agents
For a comprehensive evaluation of this compound's anticentrosome activity, it is compared with other compounds that interfere with centrosome function and mitotic progression through various mechanisms. These alternatives include inhibitors of centrosome clustering and key mitotic kinases.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternatives in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in cell lines and experimental conditions.
| Compound | Mechanism of Action | Cell Line(s) | IC50 (approx.) | Reference(s) |
| This compound | Anticentrosome (inhibits microtubule nucleation) | Panel of cancer cell lines | 112 nM (mean) | [3] |
| Griseofulvin | Centrosome clustering inhibitor | Tumor cell lines | Induces multipolar spindles | [7][8] |
| CCCI-01 | Centrosome clustering inhibitor | BT-549 (breast) | Induces 70% de-clustering at 5 µM | [9] |
| PJ34 | Centrosome clustering inhibitor (suppresses KIFC1) | MDA-MB-231, HS578T, BT549 (breast) | Suppresses KIFC1 at 7-56 µM | [10] |
| AZ82 | Centrosome clustering inhibitor (KIFC1 inhibitor) | BT-549 (breast) | Induces multipolar spindles | [11][12] |
| Alisertib (MLN8237) | Aurora A kinase inhibitor | Multiple myeloma cell lines | 0.003-1.71 µM | [13] |
| Colorectal cancer cell lines | 0.06 to > 5 µM | [14] | ||
| Volasertib | Plk1 inhibitor | A549 (lung) | Induces G2/M arrest at 50 nM | [15] |
| Rigosertib | Plk1 and PI3K inhibitor | Various cancer cell lines | Induces mitotic arrest | [16][17] |
Comparison of Cellular Phenotypes
This table outlines the primary cellular effects observed after treatment with this compound and its alternatives, highlighting their impact on centrosome function and mitotic spindle organization.
| Compound | Primary Cellular Phenotype | Mechanism | Reference(s) |
| This compound | Short and/or multipolar spindles, M-phase arrest | Inhibition of centrosome-dependent microtubule nucleation | [1][2] |
| Griseofulvin | Multipolar spindles, mitotic arrest | Inhibition of centrosome clustering | [7][8] |
| CCCI-01 | Multipolar spindles in cancer cells | Inhibition of centrosome clustering | [9] |
| PJ34 | Multipolar spindles | Suppression of KIFC1 expression, leading to centrosome de-clustering | [10] |
| AZ82 | Multipolar spindles in cells with amplified centrosomes | Inhibition of KIFC1 motor activity | [11][12] |
| Alisertib (MLN8237) | Monopolar, bipolar, and multipolar spindles with misaligned chromosomes | Inhibition of Aurora A kinase, affecting centrosome separation and spindle assembly | [18][19] |
| Volasertib | Mitotic arrest with monopolar spindles | Inhibition of Plk1 activity, crucial for centrosome maturation and separation | [15][16] |
| Rigosertib | Mitotic arrest with spindle abnormalities | Inhibition of Plk1 and other kinases | [16][17] |
Experimental Protocols
Immunofluorescence Staining for Centrosomes and Microtubules
This protocol is for the visualization of centrosomes (using antibodies against pericentrin or gamma-tubulin) and microtubules (using an antibody against alpha-tubulin) in cultured cells treated with mitotic disruptors.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies:
-
Rabbit anti-pericentrin (or mouse anti-gamma-tubulin)
-
Mouse anti-alpha-tubulin
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-rabbit IgG (conjugated to a red fluorophore)
-
Goat anti-mouse IgG (conjugated to a green fluorophore)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentrations of this compound or alternative compounds for the appropriate duration. Include a vehicle-treated control.
-
Fixation:
-
Paraformaldehyde fixation: Gently wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Methanol fixation: Gently wash the cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C. Wash three times with PBS.
-
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes. Wash three times with PBS.
-
Blocking: Incubate the cells in 1% BSA in PBS for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the coverslips twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.
In Vitro Microtubule Nucleation Assay
This assay assesses the ability of isolated centrosomes to nucleate microtubules from purified tubulin in the presence of a test compound.
Materials:
-
Isolated centrosomes
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Microtubule assembly buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Test compounds (this compound and alternatives)
-
Taxol (for microtubule stabilization)
-
Glutaraldehyde (for fixation)
-
Anti-tubulin antibody and fluorescently labeled secondary antibody
-
Microscope slides and coverslips
Procedure:
-
Prepare Tubulin Solution: Resuspend purified tubulin in ice-cold microtubule assembly buffer containing GTP.
-
Compound Incubation: Pre-incubate isolated centrosomes with various concentrations of this compound or alternative compounds for a specified time on ice.
-
Nucleation Reaction: Mix the pre-incubated centrosomes with the tubulin solution and incubate at 37°C to allow microtubule nucleation and growth.
-
Fixation: At different time points, stop the reaction by adding glutaraldehyde to the mixture.
-
Visualization:
-
Spin the fixed samples onto coverslips.
-
Perform immunofluorescence staining for tubulin as described in the protocol above (steps 4-10).
-
Image the resulting microtubule asters using fluorescence microscopy.
-
-
Quantification: Measure the number and length of microtubules nucleated from each centrosome in the different treatment conditions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is proposed to exert its anticentrosome effect by interfering with the Plk1 signaling pathway, which is crucial for centrosome maturation and the subsequent nucleation of microtubules.
Caption: this compound interferes with Plk1, disrupting centrosome maturation and microtubule nucleation.
Centrosome Clustering Inhibition Pathway
In many cancer cells with supernumerary centrosomes, a clustering mechanism allows them to form a pseudo-bipolar spindle and avoid mitotic catastrophe. Inhibitors of this process, such as AZ82, target motor proteins like KIFC1 (HSET).
References
- 1. Centrosome clustering and chromosomal (in)stability: A matter of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystanders or active players: the role of extra centrosomes as signaling hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cigarette smoke condensate induces centrosome clustering in normal lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of griseofulvin as an inhibitor of centrosomal clustering in a phenotype-based screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Evaluating the Specificity of HMN-176 for NF-Y: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of HMN-176, a synthetic antitumor agent, for the transcription factor NF-Y. This compound has emerged as a molecule of interest for its ability to restore chemosensitivity in multidrug-resistant cancer cells. However, its efficacy is linked to a dual mechanism of action, targeting both the transcription factor NF-Y and the polo-like kinase 1 (PLK1). This guide objectively compares the performance of this compound with other methods of NF-Y inhibition and presents supporting experimental data to aid in the critical assessment of its specificity and potential therapeutic applications.
Introduction to this compound and NF-Y
This compound is the active metabolite of the orally administered prodrug HMN-214. It has demonstrated potent antitumor activity in various cancer models. One of its key mechanisms is the inhibition of the transcription factor NF-Y.[1][2][3]
Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC. It plays a crucial role in the regulation of a wide array of genes by binding to the CCAAT box, a common cis-acting element in the promoter and enhancer regions. NF-Y is particularly important for genes involved in cell cycle progression, such as those regulating the G2/M transition.
This compound has been shown to inhibit the binding of NF-Y to the Y-box consensus sequence within the promoter of the Multidrug Resistance 1 (MDR1) gene.[1][3] This inhibition leads to the downregulation of MDR1 expression, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents.[1][3]
However, this compound also exhibits a distinct mechanism of action by interfering with the function of Polo-Like Kinase 1 (PLK1) . It does not directly inhibit PLK1's kinase activity but rather alters its subcellular localization, leading to defects in spindle assembly and a delay in mitotic progression.[4][5][6] This dual activity raises important questions about the specificity of this compound for NF-Y.
Comparative Analysis of NF-Y Inhibition
To evaluate the specificity of this compound for NF-Y, it is essential to compare its activity with other known inhibitors of NF-Y. This section details the mechanisms and available quantitative data for this compound and two alternative approaches: the small molecule inhibitor GWL-78 and the use of dominant-negative NF-YA mutants.
Data Presentation
The following table summarizes the key characteristics and available quantitative data for each NF-Y inhibition strategy.
| Inhibitor/Method | Target(s) | Mechanism of Action | Effective Concentration/IC50 |
| This compound | NF-Y, PLK1 | Inhibits NF-Y binding to DNA; alters PLK1 subcellular localization. | Mean cytotoxic IC50: 118 nM.[7][8] Specific IC50 for NF-Y inhibition not reported. |
| GWL-78 | NF-Y | A pyrrolobenzodiazepine-polyamide conjugate that displaces NF-Y from its DNA binding site.[1][9] | Inhibition of NF-Y binding observed at 1-50 µmol/L in EMSA.[10] |
| Dominant-Negative NF-YA | NF-Y | Mutant NF-YA subunit forms a non-functional complex with NF-YB/NF-YC, preventing DNA binding.[3][11] | Not applicable (genetic approach). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the specificity of this compound for NF-Y.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of NF-Y binding to a specific DNA probe by this compound.
Objective: To determine if this compound directly interferes with the formation of the NF-Y/DNA complex.
Materials:
-
Nuclear extract from cells expressing NF-Y.
-
Double-stranded DNA probe containing the NF-Y binding consensus sequence (e.g., from the MDR1 promoter), labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Unlabeled "cold" competitor DNA probe.
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Polyacrylamide gel (e.g., 5% native gel).
-
TBE or TGE running buffer.
-
Gel imaging system compatible with the probe label.
Procedure:
-
Prepare Binding Reactions: In separate tubes, combine the following components in the specified order:
-
EMSA binding buffer.
-
Poly(dI-dC) (a non-specific competitor to reduce non-specific binding).
-
Labeled DNA probe.
-
Increasing concentrations of this compound (and a vehicle control).
-
For competition control, add an excess of unlabeled "cold" probe before the labeled probe.
-
Initiate the binding reaction by adding the nuclear extract.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for complex formation.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system.
-
Detection: After electrophoresis, transfer the DNA to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescently-labeled probes). Detect the signal according to the manufacturer's instructions for the chosen label.
Expected Results: A shifted band corresponding to the NF-Y/DNA complex will be observed in the control lane. The intensity of this band should decrease with increasing concentrations of this compound if the compound inhibits NF-Y binding. The cold competitor should abolish the shifted band, confirming the specificity of the binding.
Luciferase Reporter Assay for MDR1 Promoter Activity
This protocol measures the transcriptional activity of the MDR1 promoter in response to this compound treatment.
Objective: To determine if this compound-mediated inhibition of NF-Y binding translates to a decrease in the transcriptional activity of a known NF-Y target gene promoter.
Materials:
-
Mammalian cell line (e.g., a multidrug-resistant cancer cell line).
-
Luciferase reporter plasmid containing the MDR1 promoter upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed the cells in a multi-well plate. The following day, co-transfect the cells with the MDR1 promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of this compound (and a vehicle control).
-
Cell Lysis: After a further 24-48 hours of incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Transfer the cell lysates to a luminometer plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well, according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity relative to the vehicle-treated control.
Expected Results: A dose-dependent decrease in the normalized firefly luciferase activity in this compound-treated cells would indicate that the compound inhibits the transcriptional activity of the MDR1 promoter.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway involving NF-Y and the experimental workflow for evaluating this compound's specificity.
Caption: NF-Y signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the specificity of this compound.
Discussion and Conclusion
The available evidence indicates that this compound is not a highly specific inhibitor of NF-Y. While it demonstrably inhibits NF-Y's DNA binding and the transcriptional activity of its target genes, it also affects the function of PLK1 by altering its cellular localization. This dual mechanism complicates the interpretation of experimental results and has implications for its therapeutic use.
For researchers investigating NF-Y biology, the off-target effects of this compound on PLK1 must be carefully considered. The observed cellular phenotypes may be a composite of inhibiting both pathways. To dissect the specific contributions of NF-Y inhibition, it is advisable to use more specific tools in parallel, such as dominant-negative NF-YA mutants or potentially more specific small molecules as they become available.
For drug development professionals, the dual activity of this compound could be either advantageous or detrimental. Targeting both a transcription factor involved in chemoresistance and a key mitotic kinase could lead to synergistic antitumor effects. However, it also increases the potential for off-target toxicities. A thorough understanding of the dose-response relationship for each target is crucial for optimizing the therapeutic window.
Future Directions:
-
Quantitative Comparison: A critical next step is to determine the specific IC50 values of this compound for the inhibition of NF-Y DNA binding and for the disruption of PLK1 localization and function. This will allow for a direct quantitative comparison of its potency against each target.
-
Off-Target Profiling: A broader off-target screening against a panel of kinases and other relevant cellular targets would provide a more complete picture of this compound's specificity profile.
-
Structure-Activity Relationship Studies: Investigating the structural basis of this compound's interaction with both NF-Y and the components responsible for PLK1 localization could guide the development of more specific analogs for either target.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dominant negative analogs of NF-YA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. sciencedaily.com [sciencedaily.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Independent Validation of HMN-176 Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of HMN-176 with alternative therapies, supported by available experimental data. This compound, a stilbene derivative, has demonstrated potent cytotoxic activity across a variety of human tumor cell lines. It functions as a mitotic inhibitor with a mechanism of action distinct from many standard chemotherapeutic agents. This document summarizes key findings, presents comparative data in a structured format, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Mechanism of Action
This compound is the active metabolite of the orally bioavailable prodrug HMN-214.[1] Its anticancer effects are primarily attributed to two distinct mechanisms:
-
Inhibition of Mitosis: this compound interferes with the function of Polo-like kinase 1 (PLK1), a key regulator of mitotic events.[2] It disrupts spindle assembly by inhibiting centrosome-dependent microtubule nucleation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] This action is achieved without directly affecting tubulin polymerization, a common mechanism for taxanes and vinca alkaloids.[4]
-
Overcoming Multidrug Resistance: this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells. It achieves this by inhibiting the transcription factor NF-Y, which leads to the downregulation of the multidrug resistance gene (MDR1) expression.[5]
Comparative Anticancer Activity
Direct head-to-head comparative studies between this compound and other anticancer agents are limited in publicly available literature. However, existing data allows for an indirect comparison based on its activity in chemoresistant models and its cross-resistance profile.
In Vitro Cytotoxicity
This compound has shown potent cytotoxicity against a broad panel of human cancer cell lines with a mean IC50 value of 112 nM.[6]
| Cell Line Type | This compound Concentration | Effect | Reference |
| Panel of Cancer Cell Lines | Mean IC50 = 112 nM | Cytotoxicity | [6] |
| Adriamycin-Resistant K2 Human Ovarian Cancer Cells | 3 µM | ~50% decrease in GI50 of Adriamycin | [5] |
| Doxorubicin-Resistant K2/ARS Cells | IC50 = 2 µM | Inhibition of cell growth | [1] |
| P388/CDDP (Cisplatin-Resistant) | IC50 = 143 nM | Cytotoxicity | [1] |
| P388/VCR (Vincristine-Resistant) | IC50 = 265 nM | Cytotoxicity | [1] |
Ex Vivo Activity in Human Tumor Specimens
A study utilizing an ex-vivo soft agar cloning assay on 132 human tumor specimens demonstrated significant anticancer activity of this compound.[4]
| Tumor Type | This compound Concentration | Response Rate in Assessable Specimens | Reference |
| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [4] |
| Non-Small-Cell Lung Cancer | 10.0 µg/ml | 67% (4/6) | [4] |
| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) | [4] |
| Overall | 0.1 µg/ml | 32% (11/34) | [4] |
| 1.0 µg/ml | 62% (21/34) | [4] | |
| 10.0 µg/ml | 71% (25/35) | [4] |
Cross-Resistance Profile
Crucially, this compound has demonstrated low levels of cross-resistance with several standard chemotherapeutic agents, suggesting its potential utility in treating refractory cancers.[4] A phase I study of its prodrug, HMN-214, also noted a lack of cross-resistance to cisplatin and etoposide, with limited cross-resistance to doxorubicin and paclitaxel.[6] This profile distinguishes it from other mitotic inhibitors and DNA-damaging agents.
Experimental Protocols
Human Tumor Colony-Forming Assay (Soft Agar Assay)
This assay was used to evaluate the in vitro anticancer activity of this compound in fresh human tumor specimens.
Methodology:
-
Specimen Preparation: Fresh human tumor specimens were mechanically dissociated into a single-cell suspension.
-
Assay Setup: A bilayer soft agar system was used in 35-mm Petri dishes. The bottom layer consisted of a 0.5% agar solution in enriched McCoy's 5A medium.
-
Cell Plating: Tumor cell suspensions were plated in the upper layer containing 0.3% agar and the desired concentration of this compound (0.1, 1.0, and 10.0 µg/ml) with continuous drug exposure.
-
Incubation: Plates were incubated at 37°C in a 5% CO2 humidified atmosphere for 14 days.
-
Colony Counting: After incubation, the number of colonies (aggregates of ≥50 cells) was counted using an automated image analyzer.
-
Data Analysis: The percentage of survival was calculated by comparing the number of colonies in drug-treated plates to that in untreated control plates. A response was typically defined as a significant reduction (e.g., ≥70%) in colony formation.
MDR1 Expression Analysis (Reverse Transcription-PCR)
This method was used to assess the effect of this compound on the expression of the multidrug resistance gene (MDR1).
Methodology:
-
Cell Culture and Treatment: Adriamycin-resistant K2/ARS cells were cultured and treated with this compound (e.g., 3 µM) for a specified period (e.g., 48 hours).
-
RNA Extraction: Total RNA was extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA was then used as a template for PCR amplification using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control.
-
Analysis: The PCR products were resolved by agarose gel electrophoresis and visualized. The intensity of the MDR1 band was normalized to the housekeeping gene band to determine the relative expression level. A significant suppression of MDR1 mRNA expression was observed with this compound treatment.[5]
Cell Cycle Analysis (Flow Cytometry)
This technique was employed to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa) were treated with this compound (e.g., 3 µM) for various time points.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Interpretation: The resulting histograms were analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). This compound treatment leads to a significant accumulation of cells in the G2/M phase.[1]
Visualizations
Caption: this compound Mechanism of Action.
Caption: Soft Agar Assay Workflow.
Conclusion
The available data strongly suggest that this compound is a potent anticancer agent with a novel mechanism of action that differentiates it from many existing chemotherapies. Its ability to inhibit mitosis through PLK1 interference and to overcome multidrug resistance by targeting the NF-Y/MDR1 axis provides a strong rationale for its further development. The low cross-resistance profile with standard agents is particularly promising for its potential application in combination therapies or for the treatment of refractory tumors. Further independent validation through direct comparative studies and clinical trials is warranted to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of HMN-176: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides detailed, step-by-step guidance for the proper disposal of HMN-176, a potent cytotoxic agent utilized in cancer research. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), its cytotoxic nature necessitates rigorous disposal protocols to protect personnel and the environment.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound or its waste. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data Summary
For clarity and ease of reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| CAS Number | 173529-10-7 | [1] |
| Molecular Formula | C₂₀H₁₈N₂O₄S | |
| Molecular Weight | 382.4 g/mol | |
| Mean IC₅₀ | 112 nM (against a panel of cancer cell lines) | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be managed by segregating it into three distinct streams: pure (uncontaminated) compound, contaminated solid waste, and contaminated liquid waste.
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be treated as cytotoxic waste.
-
Step 1: Secure the original container, ensuring it is tightly sealed and properly labeled.
-
Step 2: Place the sealed container into a designated, leak-proof cytotoxic waste container. These containers are typically color-coded purple or yellow and clearly marked with the cytotoxic symbol.
-
Step 3: Arrange for disposal through your institution's hazardous waste management program. Incineration is the preferred method for cytotoxic waste.[2][3]
Disposal of Contaminated Solid Waste
This category includes items such as gloves, pipette tips, vials, and bench paper that have come into contact with this compound.
-
Step 1: Collect all contaminated solid waste in a designated, clearly labeled cytotoxic waste bag (typically purple or yellow).
-
Step 2: Once the bag is three-quarters full, securely seal it.
-
Step 3: Place the sealed bag into a rigid, leak-proof cytotoxic waste container.
-
Step 4: Manage the container as hazardous waste for incineration through your institution's environmental health and safety office.
Disposal of Contaminated Liquid Waste
This includes solutions of this compound in solvents such as DMSO or DMF, as well as aqueous solutions from experiments. Under no circumstances should this compound solutions be disposed of down the drain. [1]
-
Step 1: Collect all liquid waste containing this compound in a compatible, shatter-resistant, and leak-proof waste container. The container must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the approximate concentration.
-
Step 2: Keep the waste container sealed when not in use and store it in a designated secondary containment bin within a fume hood or a well-ventilated area.
-
Step 3: When the container is full, arrange for its collection and disposal by your institution's hazardous waste management service.
Experimental Protocol: Inactivation of this compound (for specific applications)
While incineration is the standard, in some research contexts, a chemical inactivation step may be desired prior to collection. A potential, though not universally validated, method involves degradation.
Methodology:
-
Preparation: In a designated chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH).
-
Inactivation: To the this compound waste solution, slowly add the 1M NaOH solution to raise the pH to >12.
-
Reaction: Allow the basic solution to react for a minimum of 24 hours to promote hydrolysis of the sulfonamide group.
-
Neutralization: After 24 hours, neutralize the solution to a pH between 6 and 8 by slowly adding a 1M solution of hydrochloric acid (HCl).
-
Disposal: Even after this inactivation step, the resulting solution should be collected as hazardous chemical waste and disposed of through your institution's waste management program.
Note: This protocol is provided as a potential experimental procedure and should be validated on a small scale before being implemented for larger quantities of waste.
Diagram: this compound Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated waste materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling HMN-176
Disclaimer: This document provides guidance for handling HMN-176 in a research setting. While one Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous, its known cytotoxic and antineoplastic properties necessitate that it be handled as a potent, hazardous compound.[1][2][3] All procedures should be conducted in accordance with your institution's specific safety protocols for cytotoxic agents.
This compound is a stilbene derivative and an active metabolite of the prodrug HMN-214.[2][4][5] It exhibits potent antitumor activity by inhibiting mitosis and interfering with polo-like kinase-1 (plk1).[4][6][7] Furthermore, this compound has been shown to restore chemosensitivity to multidrug-resistant cancer cells by targeting the transcription factor NF-Y, which in turn suppresses the expression of the multidrug resistance gene (MDR1).[5][8] Given its cytotoxic nature, with a mean IC50 value of 112 nM against a panel of cancer cell lines, stringent safety measures are imperative to minimize exposure.[2]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE |
|---|---|
| Receiving and Storage | Nitrile gloves (single pair) |
| Weighing and Reconstitution (Powder Form) | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a surgical mask. If not handled in a containment device, a full-face shield and respirator (e.g., N95) should be used.[9][10][11] |
| Handling Stock Solutions and Dilutions | Double nitrile gloves, disposable gown, safety glasses with side shields. |
| Cell Culture and In Vitro Assays | Double nitrile gloves, disposable gown, safety glasses, all work performed in a certified Class II Biological Safety Cabinet (BSC).[9] |
| Spill Cleanup | Double nitrile gloves, disposable gown, safety glasses or face shield, and a respirator. Use a designated cytotoxic spill kit.[10][11] |
Table 2: Disposal Plan for this compound Contaminated Waste
| Waste Type | Container | Disposal Method |
|---|---|---|
| Contaminated Sharps (needles, serological pipettes, etc.) | Puncture-proof, leak-proof sharps container with a cytotoxic waste label (purple or red, per institutional policy).[12][13] | High-temperature incineration at an EPA-licensed facility.[12][14] |
| Contaminated Solid Waste (gloves, gowns, lab plasticware) | Designated cytotoxic waste container (purple bin or bag) lined with a thick plastic bag.[13][14] | High-temperature incineration.[14] |
| Contaminated Liquid Waste (media, buffers) | Leak-proof, sealed container labeled as "Cytotoxic Liquid Waste". | High-temperature incineration or chemical neutralization if permitted by institutional policy.[12] Do not dispose of down the drain.[15] |
| Unused or Expired this compound (powder or solution) | Treat as bulk chemotherapy waste. Place in a sealed, labeled hazardous waste container. | High-temperature incineration.[14] |
Operational and Disposal Plans
Receiving and Storage
Upon receipt, inspect the package for any signs of damage or leakage.[9] If the package is compromised, implement spill procedures immediately. This compound is a solid, typically a powder, and should be stored at -20°C.[16] The container should be clearly labeled with the compound name and a cytotoxic hazard symbol.[9]
Preparation of Stock Solutions
-
Preparation: All handling of powdered this compound should be performed in a chemical fume hood or a Class II BSC to minimize inhalation risk.[9]
-
Weighing: Use an analytical balance with a draft shield. Tare a sterile, conical tube before adding the powder.
-
Reconstitution: this compound is soluble in DMSO at concentrations up to 76 mg/mL.[6] Slowly add the required volume of fresh, moisture-free DMSO to the powder to achieve the desired stock concentration. Cap the tube securely and vortex until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date, and a cytotoxic hazard warning. Store the stock solution at -20°C.
Decontamination and Cleaning
-
Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A three-step process is recommended:
-
PPE Removal: Remove the outer pair of gloves first, followed by the gown, and then the inner pair of gloves, disposing of each item in the designated cytotoxic waste container.[15]
Spill Management
In the event of a spill, secure the area to prevent exposure to others.[11] While wearing appropriate PPE (Table 1), use a cytotoxic spill kit to contain and absorb the spill.[10] Collect all contaminated materials and place them in a cytotoxic waste container. Decontaminate the spill area using the three-step procedure described above.
Experimental Protocols
Detailed Methodology: Luciferase Reporter Assay for MDR1 Promoter Activity
This experiment aims to quantify the effect of this compound on the promoter activity of the MDR1 gene, which is regulated by the transcription factor NF-Y.[5][8]
-
Cell Culture and Transfection:
-
Culture a multidrug-resistant cancer cell line (e.g., K2/ARS ovarian cancer cells) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of the MDR1 promoter (containing the Y-box consensus sequence).
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
-
Allow cells to recover for 24 hours post-transfection.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM).[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old media from the transfected cells and add the media containing the different concentrations of this compound.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure the activity of both firefly and Renilla luciferase in the cell lysates. This is typically done using a luminometer.
-
-
Data Analysis:
-
For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
A dose-dependent decrease in luciferase activity would indicate that this compound inhibits the promoter activity of the MDR1 gene.[8]
-
Mandatory Visualization
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. ipservices.care [ipservices.care]
- 12. danielshealth.ca [danielshealth.ca]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. cleanaway.com.au [cleanaway.com.au]
- 15. benchchem.com [benchchem.com]
- 16. raybiotech.com [raybiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
